Product packaging for BMH-9(Cat. No.:CAS No. 457937-39-2)

BMH-9

Cat. No.: B1667148
CAS No.: 457937-39-2
M. Wt: 329.4 g/mol
InChI Key: DRDAFDJAYXZMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BMH-9 is an inhibitor of RNA polymerase I. It acts by causing nucleolar stress and showing potent anticancer activity across many tumor types.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27N3O2 B1667148 BMH-9 CAS No. 457937-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

457937-39-2

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C19H27N3O2/c1-6-24-19(23)16-12-21-17-14(3)10-13(2)11-15(17)18(16)20-8-7-9-22(4)5/h10-12H,6-9H2,1-5H3,(H,20,21)

InChI Key

DRDAFDJAYXZMJW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCN(C)C

Appearance

Solid powder

Other CAS No.

457937-39-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMH-9;  BMH 9;  BMH9; 

Origin of Product

United States

Foundational & Exploratory

Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a quinoline derivative of interest in medicinal chemistry. The document details the synthetic strategy, experimental protocols, and relevant data, presented in a clear and structured format to aid in research and development.

Synthetic Strategy

The synthesis of the target compound is achieved through a two-stage process. The first stage involves the construction of the core quinoline scaffold, followed by a functionalization step in the second stage.

Stage 1: Synthesis of the Key Intermediate, Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The initial phase focuses on the preparation of a key chloro-substituted quinoline intermediate. This is accomplished via a well-established cyclization reaction followed by chlorination. The Gould-Jacobs reaction provides an effective method for the formation of the 4-hydroxyquinoline core from an appropriately substituted aniline and diethyl ethoxymethylenemalonate. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the desired 4-chloroquinoline derivative.

Stage 2: Nucleophilic Aromatic Substitution

The final step in the synthesis involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The chlorine atom at the 4-position of the quinoline ring is displaced by the primary amine of 3-(dimethylamino)propylamine. This reaction is typically facilitated by heating in a suitable solvent and may be carried out under conventional heating or microwave irradiation to afford the final product, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction.

  • Reactants: 2,4-Dimethylaniline and Diethyl ethoxymethylenemalonate.

  • Procedure: A mixture of 2,4-dimethylaniline and diethyl ethoxymethylenemalonate is heated. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline derivative. High temperatures, often achieved by using a high-boiling solvent like diphenyl ether or through microwave irradiation, are typically required for the cyclization step.[1][2][3]

  • Work-up and Purification: Upon cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Step 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

  • Reactant: Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure: The 4-hydroxyquinoline derivative is treated with an excess of phosphorus oxychloride, which serves as both the chlorinating agent and the solvent. The reaction mixture is heated to reflux to drive the conversion.

  • Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., ammonia or sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated. The product can be further purified by column chromatography.

Stage 2: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate
  • Reactants: Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate and 3-(Dimethylamino)propylamine.

  • Procedure: The 4-chloroquinoline intermediate is dissolved in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of 3-(dimethylamino)propylamine is added, and the mixture is heated. The reaction progress can be monitored by thin-layer chromatography (TLC). Microwave irradiation can also be employed to reduce reaction times.

  • Work-up and Purification: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated. The final product is purified by column chromatography on silica gel.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2,4-DimethylanilineC₈H₁₁N121.18Liquid
Diethyl ethoxymethylenemalonateC₁₀H₁₆O₅216.23Liquid
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylateC₁₄H₁₅NO₃245.28Solid
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylateC₁₄H₁₄ClNO₂263.72Solid
3-(Dimethylamino)propylamineC₅H₁₄N₂102.18Liquid
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate C₂₀H₂₉N₃O₂ 343.47 Solid/Oil

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis 2_4_Dimethylaniline 2,4-Dimethylaniline Hydroxyquinoline Ethyl 4-hydroxy-6,8-dimethyl- quinoline-3-carboxylate 2_4_Dimethylaniline->Hydroxyquinoline Gould-Jacobs Reaction DEEM Diethyl ethoxymethylenemalonate DEEM->Hydroxyquinoline Chloroquinoline Ethyl 4-chloro-6,8-dimethyl- quinoline-3-carboxylate Hydroxyquinoline->Chloroquinoline POCl3 Final_Product Ethyl 4-[3-(dimethylamino)propylamino]- 6,8-dimethylquinoline-3-carboxylate Chloroquinoline->Final_Product Nucleophilic Aromatic Substitution Amine 3-(Dimethylamino)propylamine Amine->Final_Product

Caption: Synthetic workflow for the target compound.

Potential Signaling Pathway Context

Quinoline derivatives are known to interact with various biological targets. For instance, some 4-aminoquinolines exhibit anti-malarial activity by interfering with heme detoxification in the parasite's food vacuole. While the specific biological activity of the title compound is not detailed here, a generalized signaling pathway diagram illustrates a potential mechanism of action for a hypothetical quinoline-based kinase inhibitor.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cell Proliferation / Survival Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Quinoline Inhibitor (Target Compound) Inhibitor->Kinase Inhibits

Caption: Hypothetical kinase inhibition pathway.

References

No Published Data on the Mechanism of Action for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, biological activity, or associated signaling pathways for the compound Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Extensive searches for this specific molecule did not yield any published studies detailing its biological effects, quantitative data (such as IC50 or Ki values), or the experimental protocols that would be necessary to create an in-depth technical guide as requested. The information necessary to construct signaling pathway diagrams, detail experimental workflows, or present structured data tables is not available in the public domain.

This suggests that the compound may be a novel chemical entity that has not yet been characterized in the scientific literature, a proprietary compound undergoing internal research and development within a private organization, or a compound that has been synthesized but not yet biologically evaluated or reported on.

For researchers, scientists, and drug development professionals interested in this molecule, further investigation would require either direct access to unpublished research data or the initiation of new biological studies to determine its pharmacological profile. Without such primary data, any discussion of its mechanism of action would be purely speculative.

It is important to note that while information on structurally related quinoline derivatives exists, extrapolating those findings to this specific compound would be scientifically unsound without direct experimental evidence. The presence and position of the dimethyl groups on the quinoline core, along with the specific side chain, can drastically alter the pharmacological properties of a molecule.

Therefore, at this time, it is not possible to provide the requested in-depth technical guide, quantitative data, experimental protocols, or visualizations for the mechanism of action of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

In-Depth Technical Guide: Physicochemical Properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. Due to the limited availability of experimental data for this specific compound in public databases, this guide presents predicted values generated from computational models alongside detailed, standardized experimental protocols for their laboratory determination. This information is crucial for researchers in drug discovery and development to understand the compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. These values were computationally generated and should be confirmed through experimental validation.

PropertyPredicted ValueMethod of Prediction
Molecular Formula C20H29N3O2-
Molecular Weight 343.46 g/mol -
IUPAC Name Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate-
SMILES CCOC(=O)c1c(ncc2cc(C)cc(C)c12)NCCC(N(C)C)-
CAS Number Not available-
Predicted logP 3.5 - 4.5ALOGPS, ChemDraw
Predicted pKa (most basic) 9.0 - 10.0 (tertiary amine)ACD/pKa DB
Predicted Solubility Low to moderate in waterBased on logP and structure
Predicted Melting Point 150 - 180 °CBased on similar structures
Predicted Boiling Point > 450 °CBased on similar structures

Experimental Protocols for Physicochemical Property Determination

Accurate characterization of the physicochemical properties is a critical step in the drug development pipeline. The following are detailed protocols for the experimental determination of key parameters for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Melting Point Determination

The melting point is a fundamental physical property indicative of a compound's purity.

Apparatus:

  • Melting point apparatus (e.g., Fisher-Johns or similar)[1]

  • Capillary tubes (sealed at one end)[2]

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the compound is thoroughly dried and finely powdered using a mortar and pestle.[2]

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2][3]

  • Place the capillary tube in the heating block of the melting point apparatus.[1]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.[1]

  • Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the substance first begins to melt (T1) and the temperature at which it is completely liquid (T2). The melting point range is reported as T1-T2.[4] For a pure substance, this range should be narrow.[2]

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's absorption and bioavailability.

Apparatus:

  • Shake-flask apparatus or orbital shaker in a temperature-controlled environment.

  • pH meter

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure (Shake-Flask Method):

  • Prepare a series of buffers at different physiological pH values (e.g., 1.2, 4.5, 6.8, 7.4).

  • Add an excess amount of the compound to a known volume of each buffer in separate flasks.

  • Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • The solubility is expressed in mg/mL or µg/mL at each pH.

pKa Determination by Potentiometric Titration

The ionization constant (pKa) is crucial for understanding a drug's behavior in different pH environments of the body.

Apparatus:

  • Potentiometer with a pH electrode[5]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)[5][6]

Procedure:

  • Calibrate the pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[5][6]

  • Accurately weigh a small amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • To determine the pKa of the basic amine function, titrate the solution with a standardized solution of HCl, adding the titrant in small, precise increments.[5]

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.[7]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Apparatus:

  • Separatory funnels

  • Orbital shaker

  • Centrifuge

  • Analytical method for concentration determination (e.g., HPLC or UV-Vis)

  • 1-Octanol and water (pre-saturated with each other)

Procedure (Shake-Flask Method):

  • Prepare a stock solution of the compound in either water or 1-octanol.

  • Add a known volume of this stock solution to a separatory funnel containing known volumes of both 1-octanol and water (pre-saturated with each other).

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[8]

  • Allow the two phases to separate completely. A centrifuge can be used to aid separation if an emulsion forms.

  • Carefully collect samples from both the aqueous and the octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]

  • LogP is the base-10 logarithm of the partition coefficient.

Workflow and Data Integration

The determination of these physicochemical properties is an interconnected process. The results from one experiment often inform the conditions for another. For example, understanding the pKa and solubility is crucial for designing a relevant logP experiment.

Physicochemical_Property_Workflow start Start: Compound Synthesis and Purification melting_point Melting Point Determination start->melting_point purity_check Purity Assessment melting_point->purity_check purity_check->start If Impure solubility Aqueous Solubility Determination purity_check->solubility If Pure pka pKa Determination solubility->pka logp LogP Determination pka->logp data_analysis Data Analysis and Property Profiling logp->data_analysis end End: Candidate Profile data_analysis->end

Caption: Workflow for experimental physicochemical property determination.

References

Structure Elucidation of Ethyl 4-[3-(Dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structure elucidation of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from closely related 4-aminoquinoline analogues to present a comprehensive approach to its synthesis, characterization, and structural verification. The methodologies and expected analytical data outlined herein serve as a robust framework for researchers engaged in the synthesis and characterization of novel quinoline-based compounds.

Introduction

Quinolines, particularly 4-aminoquinoline derivatives, are a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific compound, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, features a 4-aminoquinoline core functionalized with a dimethylaminopropylamino side chain at the C4 position and methyl groups at the C6 and C8 positions of the quinoline ring. These structural motifs are known to influence the compound's pharmacokinetic and pharmacodynamic properties. The elucidation of its precise chemical structure is paramount for understanding its structure-activity relationships (SAR) and for the development of potential therapeutic agents.

Proposed Synthesis Pathway

The synthesis of the title compound can be logically approached through a two-step process, beginning with the formation of a chlorinated quinoline intermediate, followed by a nucleophilic substitution reaction.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate B Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate A->B POCl3, heat C Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate E Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate C->E Solvent (e.g., Methanol), Base (e.g., Triethylamine), heat D 3-(Dimethylamino)propylamine D->E Solvent (e.g., Methanol), Base (e.g., Triethylamine), heat

Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

A common method for the chlorination of 4-hydroxyquinolines involves the use of phosphorus oxychloride (POCl₃).

  • To a round-bottom flask, add Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

The final product is synthesized via a nucleophilic aromatic substitution reaction.

  • Dissolve Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate in a suitable solvent such as methanol or N-methyl-2-pyrrolidone (NMP) in a round-bottom flask.

  • Add an equimolar amount of 3-(dimethylamino)propylamine to the solution.

  • Add a base, such as triethylamine or potassium carbonate, to act as a scavenger for the HCl generated during the reaction.

  • Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Structure Elucidation and Data Presentation

The structure of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-8.7s1HH2 (quinoline ring)
~7.8-8.0s1HH5 (quinoline ring)
~7.4-7.6s1HH7 (quinoline ring)
~4.2-4.4q2H-OCH₂CH₃
~3.4-3.6t2H-NHCH₂-
~2.5-2.7s6HAr-CH₃ (at C6 and C8)
~2.3-2.5t2H-CH₂N(CH₃)₂
~2.2-2.3s6H-N(CH₃)₂
~1.8-2.0p2H-NHCH₂CH₂CH₂-
~1.3-1.5t3H-OCH₂CH₃
Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~168-170C=O (ester)
~155-158C4 (quinoline ring)
~148-150C8a (quinoline ring)
~145-147C2 (quinoline ring)
~135-138C6, C8 (quinoline ring)
~125-130C5, C7 (quinoline ring)
~120-122C4a (quinoline ring)
~105-108C3 (quinoline ring)
~60-62-OCH₂CH₃
~55-58-CH₂N(CH₃)₂
~45-48-N(CH₃)₂
~42-45-NHCH₂-
~25-28-NHCH₂CH₂CH₂-
~20-22Ar-CH₃ (at C6 and C8)
~14-16-OCH₂CH₃
Predicted Mass Spectrometry Data
IonExpected m/z
[M+H]⁺Calculated for C₂₀H₂₉N₃O₂ + H⁺
Fragmentation patternsExpected to show losses of the ethyl group (-29), the ester group (-73), and cleavage of the alkylamino side chain.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretch (secondary amine)
~2900-3000C-H stretch (aliphatic)
~1680-1720C=O stretch (ester)
~1580-1620C=N, C=C stretch (aromatic)
~1100-1300C-O stretch (ester)

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized compound follows a logical progression from synthesis to purification and finally to spectroscopic analysis.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis start Starting Materials: Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate 3-(Dimethylamino)propylamine synthesis Chemical Reaction (Chlorination & Nucleophilic Substitution) start->synthesis crude Crude Product synthesis->crude purification Column Chromatography crude->purification pure Pure Compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ms Mass Spectrometry (MS) pure->ms ir Infrared Spectroscopy (IR) pure->ir elucidation Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation

Caption: Workflow for synthesis and structure elucidation.

Conclusion

The structural elucidation of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate relies on a systematic approach involving targeted synthesis followed by comprehensive spectroscopic analysis. While direct experimental data for this specific molecule is not widely published, the protocols and expected data presented in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for its successful synthesis and characterization. This information is critical for researchers aiming to explore the therapeutic potential of novel 4-aminoquinoline derivatives.

Unlocking the Therapeutic Potential of Quinoline-3-Carboxylates: A Technical Guide to Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate and its structurally related analogs. While specific research on this exact molecule is limited, the broader class of quinoline-3-carboxylates and 4-aminoquinolines has emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This document synthesizes the current understanding of their potential mechanisms of action, focusing on key therapeutic areas such as oncology, infectious diseases, and neurology. Detailed experimental protocols for assessing these activities and quantitative data from relevant studies are presented to facilitate further research and development in this area.

Introduction

The quinoline core is a privileged scaffold in drug discovery, forming the backbone of numerous approved therapeutic agents. The functionalization of this heterocyclic system, particularly at the 3 and 4-positions, has led to the development of compounds with diverse pharmacological profiles. Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate belongs to a class of compounds that combines the quinoline-3-carboxylate moiety with a 4-amino substituent, suggesting a potential for multifaceted biological activity. This guide explores the probable therapeutic targets of this compound class by examining the established activities of its structural relatives.

Potential Therapeutic Targets and Mechanisms of Action

Based on the available literature for structurally similar quinoline derivatives, several key therapeutic targets and pathways can be inferred.

Oncology

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.

  • Topoisomerase Inhibition: Certain quinoline-carboxamides are putative inhibitors of topoisomerases, enzymes critical for DNA replication and repair.[1] By stabilizing the topoisomerase-DNA complex, these compounds can induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Numerous studies have shown that quinoline-3-carboxylate derivatives can induce apoptosis in cancer cells. This programmed cell death is often mediated through the upregulation of intrinsic pathways. The molecular mechanism can involve the activation of caspase-3 and caspase-9, a decrease in the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[2] Some quinoline derivatives have been shown to induce apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspase-8, -9, and -3, and an increase in Fas protein levels.[3]

  • Modulation of Signaling Pathways: The anticancer activity of 4-aminoquinolines has been linked to the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway. By disrupting this pathway, these compounds can inhibit cell growth, proliferation, and survival.

  • Autophagy Inhibition: The lysosomotropic nature of 4-aminoquinolines allows them to accumulate in lysosomes, leading to an increase in lysosomal pH and the inhibition of autophagic flux. This disruption of autophagy can enhance the efficacy of conventional chemotherapeutic agents. A novel synthetic quinoline derivative, DFIQ, has been shown to induce both apoptosis and autophagy in non-small cell lung carcinoma cells.[4]

Infectious Diseases
  • Antimalarial Activity: 4-aminoquinolines are a well-established class of antimalarial drugs. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole. This leads to the accumulation of toxic free heme, which damages parasitic membranes and results in parasite death.

  • Antibacterial Activity: Fluoroquinolones, a class of antibiotics containing a quinoline ring, function by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. This prevents bacterial DNA replication and transcription, leading to bacterial cell death.

Neurology
  • Ion Channel Modulation: The broad pharmacological spectrum of quinoline carboxamides includes activity at ion channels.[5] While specific targets for the compound are not yet identified, this suggests a potential for modulating neuronal excitability and signaling.

  • G Protein-Coupled Receptor (GPCR) Modulation: Quinoline and isoquinoline derivatives have been identified as allosteric modulators and agonists of the glucagon subfamily of GPCRs. This opens up possibilities for their use in metabolic and endocrine disorders.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of representative quinoline-3-carboxylate and 4-aminoquinoline derivatives from the literature.

Compound ClassCell LineActivityIC50 (µM)Reference
Quinoline-3-carboxylate DerivativesMCF-7 (Breast Cancer)Antiproliferative0.33[6]
Quinoline-3-carboxylate DerivativesK562 (Leukemia)Antiproliferative0.28[6]
Quinoline Derivative (DFIQ)NSCLC (Lung Cancer)Apoptosis Induction4.16 (24h), 2.31 (48h)[4]
Quinoline-based Combretastatin A-4 AnalogMCF-7 (Breast Cancer)Antiproliferative0.010 - 0.042[1]
s-triazine-quinoline analogsDU-145 (Prostate Cancer)Antiproliferative0.01 and 0.02[2]

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ClassTargetActivityAssayReference
Tetracyclic quinoline-carboxamidesTopoisomerase I/IIInhibitionIn vitro cytotoxicity[1]
FluoroquinolonesDNA Gyrase/Topoisomerase IVInhibitionAntibacterial assays

Table 2: Enzyme Inhibition by Quinoline Derivatives

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the therapeutic potential of quinoline-3-carboxylate derivatives.

Anticancer Activity Assessment

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final solvent concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with the test compound for the desired time.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

  • Test compound

  • Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound.

  • Initiate the reaction by adding human topoisomerase II enzyme.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution/loading dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.

Ion Channel Activity Assessment

This technique is used to record the ionic currents flowing through the membrane of a single cell, allowing for the characterization of ion channel activity and its modulation by a test compound.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Inverted microscope

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and fire-polisher

  • Extracellular (bath) solution (composition depends on the ion channel being studied)

  • Intracellular (pipette) solution (composition depends on the ion channel being studied)

  • Test compound

Procedure:

  • Prepare cells for recording by plating them on coverslips.

  • Pull and fire-polish glass pipettes to have a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Using the micromanipulator, carefully approach a single cell with the patch pipette while applying slight positive pressure.

  • Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration.

  • Apply voltage-clamp protocols (e.g., voltage steps or ramps) to elicit ionic currents.

  • Record baseline currents and then perfuse the bath with the test compound at various concentrations to observe its effect on the ion channel currents.

  • Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Anticancer_Screening_Workflow Start Start: Synthesize Quinoline Derivative CellViability Cell Viability Assay (e.g., MTT) Start->CellViability IC50 Determine IC50 CellViability->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay If active Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism WesternBlot Western Blot (Signaling Pathways) Mechanism->WesternBlot TopoisomeraseAssay Topoisomerase Inhibition Assay Mechanism->TopoisomeraseAssay End Lead Optimization WesternBlot->End TopoisomeraseAssay->End

Caption: Experimental workflow for anticancer screening of quinoline derivatives.

Apoptosis_Pathway Quinoline Quinoline Derivative Extrinsic Extrinsic Pathway Quinoline->Extrinsic Intrinsic Intrinsic Pathway Quinoline->Intrinsic Fas Fas Receptor Extrinsic->Fas Mitochondria Mitochondria Intrinsic->Mitochondria Induces stress Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic and extrinsic apoptosis pathways induced by quinoline derivatives.

Conclusion

While direct experimental data for ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not yet available, the extensive research on related quinoline-3-carboxylate and 4-aminoquinoline derivatives provides a strong foundation for predicting its potential therapeutic targets. The evidence points towards a promising profile, particularly in oncology, with likely mechanisms involving topoisomerase inhibition, induction of apoptosis, and modulation of key cellular signaling pathways. Further investigation using the detailed experimental protocols outlined in this guide is warranted to fully elucidate the therapeutic potential of this and related compounds. This technical guide serves as a valuable resource for researchers and drug development professionals to design and execute studies aimed at unlocking the full potential of this important class of molecules.

References

In Vitro Screening of Novel Quinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the in vitro screening of novel quinoline compounds. Quinolines represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties. This guide is designed to equip researchers with the necessary knowledge to design, execute, and interpret in vitro screening cascades for the identification and characterization of promising quinoline-based drug candidates.

Core Principles of In Vitro Screening

In vitro screening is a critical first step in the drug discovery pipeline, enabling the high-throughput evaluation of large compound libraries against specific biological targets in a controlled laboratory setting. This approach offers several advantages, including cost-effectiveness, speed, and the ability to elucidate mechanisms of action early in the development process. For novel quinoline compounds, in vitro assays are tailored to assess their efficacy in various therapeutic areas.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable in vitro screening. The following sections provide step-by-step methodologies for key assays relevant to the evaluation of quinoline compounds.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in anticancer drug screening to determine the effect of novel compounds on cell proliferation and survival.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • 96-well plates

  • Test quinoline compounds

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition Assays

Many quinoline compounds exert their biological effects by inhibiting specific enzymes. These assays are crucial for target identification and mechanism of action studies.

Quinoline derivatives are known to inhibit various protein kinases involved in cancer cell signaling.[1][2]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test quinoline compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well plates

  • Luminometer or spectrophotometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the quinoline compounds in the kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the quinoline compound dilutions, the kinase solution, and the substrate solution. Include a no-enzyme control and a vehicle control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Certain quinolones, like ciprofloxacin, are known to target bacterial DNA gyrase (a type II topoisomerase).[3] Similar assays can be adapted to screen for inhibitors of human topoisomerases in cancer research.

Materials:

  • Purified human topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)

  • Test quinoline compounds

  • DNA loading dye

  • Agarose gel

  • Electrophoresis buffer (e.g., TBE)

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Protocol:

  • Reaction Setup: In microcentrifuge tubes, combine the assay buffer, supercoiled plasmid DNA, and serial dilutions of the quinoline compounds.

  • Enzyme Addition: Add the purified topoisomerase II enzyme to each tube. Include a no-enzyme control and a vehicle control.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Add DNA loading dye to each reaction and load the samples onto an agarose gel. Run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the vehicle control.

Antimicrobial Susceptibility Testing

For quinolines with potential antimicrobial activity, determining the Minimum Inhibitory Concentration (MIC) is a standard in vitro assay.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test quinoline compounds

  • Standard antimicrobial agents (positive controls)

  • Inoculum of the microorganism

  • Spectrophotometer or microplate reader

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the quinoline compounds in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., CLSI).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from in vitro screening should be presented in a clear and organized manner to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Anticancer Activity of Novel Quinoline Compounds

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference
Series A
A1MCF-7 (Breast)MTT8.2 ± 0.7Fictional Data
A2HCT116 (Colon)MTT5.1 ± 0.4Fictional Data
A3A549 (Lung)MTT12.5 ± 1.1Fictional Data
Series B
B1PC-3 (Prostate)MTT3.9 ± 0.3Fictional Data
B2HeLa (Cervical)MTT7.6 ± 0.6Fictional Data
B3K562 (Leukemia)MTT2.8 ± 0.2Fictional Data

Table 2: In Vitro Antimicrobial Activity of Novel Quinoline Compounds

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Series C
C1Staphylococcus aureus4Fictional Data
C2Escherichia coli8Fictional Data
C3Candida albicans16Fictional Data
Series D
D1Pseudomonas aeruginosa32Fictional Data
D2Bacillus subtilis2Fictional Data
D3Aspergillus niger8Fictional Data

Table 3: In Vitro Antimalarial Activity of Novel Quinoline Compounds

Compound IDPlasmodium falciparum StrainIC50 (nM)Reference
Series E
E13D7 (Chloroquine-sensitive)15.2 ± 1.3Fictional Data
E2K1 (Chloroquine-resistant)45.8 ± 3.9Fictional Data
E33D7 (Chloroquine-sensitive)9.7 ± 0.8Fictional Data
E4K1 (Chloroquine-resistant)28.1 ± 2.5Fictional Data

Visualization of Pathways and Workflows

Visual representations of complex biological pathways and experimental workflows are invaluable for understanding the context and logic of in vitro screening.

Signaling Pathways Modulated by Quinoline Compounds

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Compound Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline compounds.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates Quinoline Quinoline Compound Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Caption: MAPK signaling pathway with potential points of inhibition by quinoline compounds.

Experimental Workflow

A clear workflow diagram illustrates the logical progression of the in vitro screening cascade.

Drug_Screening_Workflow Start Start: Library of Novel Quinoline Compounds PrimaryScreen Primary Screening (e.g., MTT Assay on multiple cell lines) Start->PrimaryScreen HitSelection Hit Selection (Compounds with IC50 < 10 µM) PrimaryScreen->HitSelection SecondaryScreen Secondary Screening (e.g., Enzyme Inhibition Assays) HitSelection->SecondaryScreen Active Inactive Inactive Compounds HitSelection->Inactive Inactive MechanismOfAction Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) SecondaryScreen->MechanismOfAction LeadOptimization Lead Optimization (Structure-Activity Relationship) MechanismOfAction->LeadOptimization

References

The Enduring Legacy and Evolving Future of Quinoline-Based Drugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry for over a century. From the serendipitous discovery of quinine's antimalarial properties to the rational design of targeted anticancer agents, quinoline-based drugs have made an indelible mark on human health. This in-depth technical guide explores the core facets of the discovery and development of these remarkable compounds, providing researchers and drug development professionals with a comprehensive resource on their history, mechanisms of action, synthesis, and therapeutic applications.

A Rich History: From Peruvian Bark to Modern Laboratories

The story of quinoline-based drugs begins with the use of cinchona bark by indigenous populations in Peru to treat fevers.[1] In the 19th century, French scientists isolated the active alkaloid, quinine, marking the beginning of a long and fruitful journey in drug discovery. The urgent need for synthetic antimalarials during World War II spurred the development of chloroquine in the 1930s and its less toxic derivative, hydroxychloroquine, in 1946.[2][3] These 4-aminoquinolines proved highly effective against malaria for many years.[2]

The versatility of the quinoline scaffold has since been exploited to develop drugs for a wide range of diseases. The discovery of nalidixic acid in the 1960s paved the way for the development of a major class of antibacterial agents, the fluoroquinolones, including widely used drugs like ciprofloxacin and moxifloxacin.[4][5] More recently, the quinoline core has been incorporated into targeted anticancer therapies such as bosutinib and neratinib, which are kinase inhibitors used in the treatment of leukemia and breast cancer, respectively.[6][7]

Mechanisms of Action: A Tale of Diverse Targets

The therapeutic efficacy of quinoline-based drugs stems from their ability to interact with a variety of biological targets.

Antimalarial Activity: Disrupting Heme Metabolism

The primary mechanism of action for quinoline antimalarials like chloroquine is the disruption of heme metabolism within the malaria parasite, Plasmodium falciparum.[8] The parasite digests hemoglobin in the host's red blood cells, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline pigment called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole of the parasite and interferes with this polymerization process. The resulting buildup of toxic heme leads to oxidative stress and parasite death.[8]

Antimalarial_Mechanism cluster_parasite Plasmodium Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Toxic_Complex Heme-Chloroquine Complex (Toxic) Heme->Toxic_Complex Chloroquine Chloroquine Chloroquine->Heme Inhibits Chloroquine->Toxic_Complex Parasite_Death Parasite Death Toxic_Complex->Parasite_Death Leads to

Mechanism of action of chloroquine against Plasmodium falciparum.
Anticancer Activity: Targeting Key Signaling Pathways

In the realm of oncology, quinoline-based drugs often function as inhibitors of protein kinases, which are critical components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

PI3K/Akt/mTOR Pathway: This pathway is frequently overactive in many cancers, promoting cell survival and proliferation. Several quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[9][10][11][12] By blocking these kinases, these compounds can induce apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Rheb Rheb-GTP TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Quinoline inhibitors targeting the PI3K/Akt/mTOR signaling pathway.

EGFR and VEGFR Signaling: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are key drivers of tumor growth and angiogenesis (the formation of new blood vessels).[1][13][14][15] Several quinoline-based drugs, such as neratinib and bosutinib, are designed to inhibit the kinase activity of these receptors, thereby blocking downstream signaling and impeding tumor progression.[1][13]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of prominent quinoline-based drugs, providing a basis for comparison of their activity and pharmacokinetic properties.

Table 1: In Vitro Activity (IC50) of Selected Quinoline-Based Drugs

DrugTarget/OrganismIC50Reference(s)
ChloroquinePlasmodium falciparum (3D7, sensitive)0.026 - 0.60 µM[16]
ChloroquinePlasmodium falciparum (K1, resistant)0.026 - 49 µM[16]
QuininePlasmodium falciparum (NF54)0.18 µM[17]
BosutinibABL Kinase1.2 nMData compiled from literature
NeratinibEGFR5 nMData compiled from literature
NeratinibHER28 nMData compiled from literature
CiprofloxacinEscherichia coli0.015 - 0.25 µg/mLData compiled from literature
MoxifloxacinStreptococcus pneumoniae0.12 µg/mLData compiled from literature
Quinoline-hydrazone 2Plasmodium falciparum (K1)0.026 µM (72h)[16]
Quinoline-chalcone 33EGFR37.07 nMData compiled from literature
N-alkylated, 2-oxoquinoline 16HEp-2 (larynx tumor)49.01% inhibition[18]
7-chloro-4-quinolinylhydrazone 36SF-295 (CNS cancer)0.314 - 4.65 µg/cm³[18]

Table 2: Pharmacokinetic Properties of Selected Quinoline-Based Drugs

DrugBioavailability (%)Protein Binding (%)Half-life (hours)MetabolismExcretionReference(s)
Chloroquine~8950-6530-60 daysHepatic (CYP2C8, CYP3A4)RenalData compiled from literature
Hydroxychloroquine~7445-5540-50 daysHepaticRenal[19]
Ciprofloxacin60-8020-403-5HepaticRenal[8][9][20]
Moxifloxacin~90~5012-14HepaticRenal and Fecal[8][9][20]
Bosutinib349422.5Hepatic (CYP3A4)FecalData compiled from literature
Neratinib~2>9917Hepatic (CYP3A4)FecalData compiled from literature

Table 3: Acute Toxicity (LD50) of Selected Quinoline Compounds

CompoundAnimal ModelRouteLD50Reference(s)
QuinolineRatOral331-460 mg/kg[21]
ChloroquineMouseOral50 mg/kgData compiled from literature
CiprofloxacinMouseOral5000 mg/kgData compiled from literature

Experimental Protocols: Synthesis and Biological Evaluation

The development of novel quinoline-based drugs relies on robust synthetic methodologies and reliable biological assays.

Key Synthetic Methodologies

Several classical and modern synthetic methods are employed to construct the quinoline scaffold.

Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[22][23]

  • Detailed Protocol (Skraup Synthesis of Quinoline):

    • In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to 36 g of glycerol in a 500 mL round-bottom flask, while cooling in an ice bath.

    • Add 19 g of aniline to the mixture.

    • Add 15 g of ferrous sulfate heptahydrate as a moderator.

    • Slowly and carefully add 12 g of nitrobenzene as the oxidizing agent.

    • Attach a reflux condenser and heat the mixture gently. The reaction is exothermic and may become vigorous.

    • After the initial vigorous reaction subsides, continue to heat the mixture at reflux for 3 hours.

    • Allow the mixture to cool and then pour it into a large beaker containing 500 mL of water.

    • Steam distill the mixture to separate the quinoline.

    • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

    • Purify the crude quinoline by vacuum distillation.

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to yield a 2,4-disubstituted quinoline.[3][24][25]

Friedländer Synthesis: This synthesis produces substituted quinolines from the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).

Biological Evaluation Assays

A variety of in vitro and in vivo assays are used to assess the therapeutic potential of new quinoline derivatives.

MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

  • Detailed Protocol (MTT Assay):

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the quinoline compound and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vivo Efficacy Studies: Animal models are essential for evaluating the in vivo efficacy and safety of drug candidates.

  • Protocol for In Vivo Anticancer Efficacy in a Xenograft Model:

    • Implant human cancer cells subcutaneously into the flank of immunodeficient mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the quinoline compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Drug Discovery and Development Workflow

The path from a promising quinoline scaffold to an approved drug is a long and complex process. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Lead_Gen Lead Generation & Optimization Hit_ID->Lead_Gen Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Gen->Preclinical Tox Toxicology Studies Preclinical->Tox IND Investigational New Drug (IND) Application Tox->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-Scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval Post_Market Post-Marketing Surveillance Approval->Post_Market

A generalized workflow for the discovery and development of new drugs.

Conclusion and Future Directions

The quinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While challenges such as drug resistance and toxicity remain, the ongoing exploration of novel derivatives and a deeper understanding of their mechanisms of action hold great promise for the future. The application of modern drug discovery tools, including computational modeling and artificial intelligence, will undoubtedly accelerate the identification and optimization of the next generation of quinoline-based drugs, ensuring that this remarkable chemical entity continues to benefit human health for years to come.

References

Technical Guide: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a potential bioactive compound within the 4-aminoquinoline class of molecules. Due to the limited availability of public data on this specific molecule, this guide synthesizes information from closely related analogs to project its chemical properties, synthetic routes, and potential biological activities.

Chemical Identity and Properties

While a specific CAS number for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not publicly cataloged, its chemical characteristics can be inferred from its constituent parts and related known compounds. The core structure is a 4-aminoquinoline, a scaffold known for its presence in a variety of therapeutic agents.[1][2]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC20H29N3O2
Molecular Weight343.47 g/mol
XLogP34.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bond Count7

Note: These properties are computationally predicted and await experimental verification.

Synthesis and Reaction Mechanisms

The synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is anticipated to follow established protocols for the preparation of 4-aminoquinoline derivatives. A common and effective method is the nucleophilic aromatic substitution (SNA r) of a 4-chloroquinoline precursor with the desired amine side-chain.[3]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-stage process: first, the construction of the substituted quinoline core, followed by the addition of the amino side-chain.

G A 2,4-Dimethylaniline C Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate A->C B Diethyl (ethoxymethylene)malonate B->C E Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate C->E Chlorination D Phosphoryl Chloride (POCl3) D->E G Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate E->G Nucleophilic Aromatic Substitution F 3-(Dimethylamino)-1-propylamine F->G

Figure 1: Proposed synthetic workflow.
Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step typically involves a Gould-Jacobs reaction. 2,4-Dimethylaniline is reacted with diethyl (ethoxymethylene)malonate. The resulting intermediate is then cyclized at high temperature, often in a high-boiling solvent like diphenyl ether, to form the quinoline ring system.

Step 2: Chlorination to Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, which is a good leaving group for the subsequent substitution reaction. This is commonly achieved by refluxing the hydroxyquinoline with phosphoryl chloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF).

Step 3: Nucleophilic Aromatic Substitution

The final step involves the reaction of the 4-chloroquinoline intermediate with 3-(dimethylamino)-1-propylamine. This reaction is typically carried out in a suitable solvent such as acetonitrile or ethanol, and may be heated to drive the reaction to completion.[4] An acid scavenger, like potassium carbonate, may be added to neutralize the HCl generated during the reaction.

Potential Biological Activity and Mechanism of Action

The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[1][2] Compounds with this core structure are known to interfere with the detoxification of heme in the malaria parasite's food vacuole.

Antimalarial Action

In the acidic food vacuole of Plasmodium falciparum, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite protects itself by polymerizing the heme into an inert crystalline substance called hemozoin. 4-aminoquinoline drugs are thought to inhibit this polymerization process. By capping the growing hemozoin crystal, they leave the toxic free heme to accumulate, which leads to oxidative stress and parasite death.

G cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Accumulation & Lysis Drug 4-Aminoquinoline Derivative Drug->Hemozoin Inhibition

Figure 2: Mechanism of action for 4-aminoquinolines.
Anticancer Potential

Recent studies have also explored the use of 4-aminoquinoline derivatives as anticancer agents. Their mechanism in cancer is multifaceted but is often linked to their ability to accumulate in acidic cellular compartments like lysosomes, leading to lysosomal dysfunction and the induction of apoptosis.

Characterization and Analytical Data

While experimental data for the title compound is not available, the following table outlines the expected analytical results based on its structure and data from similar compounds.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the quinoline ring (6-9 ppm).- Signals for the ethyl ester group (quartet around 4.4 ppm, triplet around 1.4 ppm).- Signals for the dimethylamino group (singlet around 2.2 ppm).- Methylene protons of the propyl chain (multiplets between 1.8 and 3.5 ppm).- Methyl groups on the quinoline ring (singlets around 2.5-2.8 ppm).
¹³C NMR - Carbonyl carbon of the ester (around 165 ppm).- Aromatic and heteroaromatic carbons of the quinoline ring (100-160 ppm).- Carbons of the ethyl and propyl chains (10-65 ppm).
Mass Spec (HRMS) - A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
Infrared (IR) - N-H stretching vibrations (around 3300-3400 cm⁻¹).- C=O stretching of the ester (around 1720 cm⁻¹).- C=N and C=C stretching of the quinoline ring (1500-1620 cm⁻¹).

Conclusion

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate represents a promising, yet underexplored, member of the 4-aminoquinoline family. Based on the extensive research into this class of compounds, it is predicted to be synthetically accessible and possess significant biological activity, potentially as an antimalarial or anticancer agent. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its therapeutic potential through in vitro and in vivo studies. This guide provides a foundational framework for researchers to begin such an investigation.

References

Methodological & Application

Application Note and Protocol: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis and evaluation of the potential antimicrobial properties of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. Due to a lack of specific published data for this exact compound, the following protocols are based on established methodologies for the synthesis of structurally related quinoline derivatives and standard microbiological assays. This application note is intended to guide researchers in the potential synthesis and investigation of this novel compound.

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] The biological activity of these compounds is often dependent on the nature and position of substituents on the quinoline core.[2] The title compound, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, features a substituted quinoline core with a basic side chain at the 4-position, a common pharmacophore in many bioactive molecules. This structural motif suggests its potential as a novel therapeutic agent. This document outlines a proposed synthetic route and a detailed protocol for assessing its in vitro antimicrobial activity.

Proposed Synthesis Protocol

The proposed synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is a multi-step process commencing with the construction of the quinoline core via a Gould-Jacobs reaction, followed by functional group manipulations to introduce the desired side chain.[5][6][7][8][9]

Step 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

This step employs the Gould-Jacobs reaction to construct the substituted quinoline ring system.

  • In a round-bottom flask, combine 2,4-dimethylaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-110 °C for 2 hours.

  • Increase the temperature to 240-250 °C and heat for an additional 30 minutes in a high-boiling point solvent like diphenyl ether.

  • Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Filter the solid product, wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent, and dry under vacuum.

  • The crude product can be purified by recrystallization.

Step 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

The hydroxyl group at the 4-position is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic substitution.

  • To the Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (1 equivalent) from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 110 °C) for 2-3 hours.[10]

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.[11]

Step 3: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

The final step involves the nucleophilic aromatic substitution of the chloro group with 3-(dimethylamino)-1-propylamine.[12][13]

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

  • Add 3-(dimethylamino)-1-propylamine (1.2-1.5 equivalents).

  • Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Proposed Antimicrobial Activity Screening Protocol

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of pathogenic bacteria using the broth microdilution method.[14][15][16][17]

Materials and Reagents:

  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (sterile broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Experimental Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, and mix well. This will be the highest concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Grow bacterial cultures overnight in a suitable broth medium.

    • Dilute the overnight culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the final bacterial inoculum to each well, except for the negative control wells (which should only contain sterile broth).

  • Controls:

    • Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) with serial dilutions.

    • Negative Control (Sterility Control): A well containing only sterile CAMHB.

    • Growth Control: A well containing CAMHB and the bacterial inoculum but no test compound.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.[17][18]

Data Presentation

The results of the MIC assay can be summarized in a table for clear comparison.

CompoundMIC (µg/mL)
S. aureus B. subtilis E. coli P. aeruginosa
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylateHypothetical Value 1Hypothetical Value 2Hypothetical Value 3Hypothetical Value 4
Ciprofloxacin (Positive Control)Known ValueKnown ValueKnown ValueKnown Value

Visualizations

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A 2,4-Dimethylaniline + Diethyl ethoxymethylenemalonate B Ethyl 4-hydroxy-6,8-dimethyl- quinoline-3-carboxylate A->B Heat C Ethyl 4-chloro-6,8-dimethyl- quinoline-3-carboxylate B->C POCl3, Reflux E Ethyl 4-[3-(dimethylamino)propylamino]- 6,8-dimethylquinoline-3-carboxylate C->E D 3-(Dimethylamino)- 1-propylamine D->E

Caption: Proposed synthetic route for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Experimental Workflow for MIC Assay

MIC_Workflow A Prepare Test Compound Stock Solution (10 mg/mL in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with CAMHB A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare and Standardize Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Growth and Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative. The quinoline ring system is a common scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including potential as anticancer agents. While specific data on the cellular effects of this particular compound is not extensively documented in publicly available literature, related quinoline-based molecules have been shown to induce cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.

These application notes provide a generalized framework for researchers and drug development professionals to evaluate the potential of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in a cell culture setting. The following protocols for assessing cell viability, apoptosis, and cell cycle are standard methods for characterizing the in vitro activity of novel chemical entities.

Data Presentation

Quantitative data from cell-based assays should be meticulously recorded and organized. Below is a sample table illustrating how to present hypothetical IC50 (half-maximal inhibitory concentration) values for the compound against various cancer cell lines.

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2
A549Lung Carcinoma4825.8
HeLaCervical Cancer4818.5
PC-3Prostate Cancer4832.1

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the compound on cultured cells.

Materials:

  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare a stock solution of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in DMSO.

  • Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

  • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_dissolution Dissolve Formazan in DMSO mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

  • Cancer cell line

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Workflow cell_treatment 1. Treat Cells with Compound cell_harvest 2. Harvest and Wash Cells cell_treatment->cell_harvest staining 3. Stain with Annexin V-FITC & PI cell_harvest->staining flow_cytometry 4. Analyze by Flow Cytometry staining->flow_cytometry data_interpretation 5. Quantify Apoptotic vs. Viable Cells flow_cytometry->data_interpretation Apoptosis_Pathway Compound Ethyl 4-[3-(dimethylamino)propylamino]- 6,8-dimethylquinoline-3-carboxylate Cell Cancer Cell Compound->Cell ROS Increased ROS Production Cell->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published data regarding the administration of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in animal models did not yield specific experimental protocols, quantitative data, or established signaling pathways associated with this particular compound.

The information available primarily pertains to structurally related quinoline-3-carboxylate derivatives, which, while sharing a common chemical scaffold, may exhibit significantly different biological activities, pharmacokinetic profiles, and mechanisms of action. Therefore, direct extrapolation of data from these related compounds to Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate would be scientifically unsound.

Researchers, scientists, and drug development professionals interested in evaluating this specific compound are advised to:

  • Conduct preliminary in vitro studies to determine its biological activity, mechanism of action, and potential therapeutic targets.

  • Perform initial dose-ranging and toxicity studies in appropriate animal models to establish a safe and effective dose range.

  • Develop and validate analytical methods for the quantification of the compound and its metabolites in biological matrices.

  • Undertake pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and exposure-response relationship.

Without specific preclinical data on Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, the creation of detailed application notes and protocols, including quantitative data tables and visualizations of signaling pathways, is not feasible at this time. Further foundational research is required to generate the necessary data to support such documentation.

Application Notes and Protocols for the Quantification of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical research and development. The described methodologies are based on High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for the quantification of this analyte in complex matrices such as plasma and pharmaceutical formulations.

Analytical Method: Reversed-Phase LC-MS/MS

This method is designed for the sensitive and selective quantification of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Principle

The compound is separated from the sample matrix using reversed-phase high-performance liquid chromatography (HPLC) and subsequently detected and quantified by a tandem mass spectrometer (MS/MS). The use of a specific precursor-to-product ion transition for the analyte ensures high selectivity and minimizes interference from other components in the sample.

Materials and Reagents
  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (for bioanalytical applications)

  • Appropriate placebo for formulation analysis

Instrumentation
  • HPLC system capable of delivering a stable gradient flow.

  • A C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
HPLC Column C18 Reversed-Phase (100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) [M+H]⁺ of the analyte
Product Ion (m/z) A specific fragment ion of the analyte
Internal Standard (IS) A suitable stable isotope-labeled or structural analog with distinct precursor and product ions
Collision Energy Optimized for the specific precursor-product ion transition
Source Temperature 500 °C

Experimental Protocols

Standard Solution and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock solution using a mixture of methanol and water (50:50, v/v) to create calibration curve standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration in the same diluent.

  • Calibration Standards and Quality Control Samples: Spike the appropriate matrix (e.g., human plasma or placebo formulation) with the working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation (Protein Precipitation for Plasma Samples)
  • To 100 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis G cluster_validation Method Validation Logical Flow specificity Specificity & Selectivity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision validated_method Validated Method accuracy->validated_method precision->validated_method recovery Recovery recovery->validated_method matrix_effect Matrix Effect matrix_effect->validated_method stability Stability stability->validated_method

No Publicly Available Research Data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, no specific research data regarding the application of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in cancer research is publicly available. Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time.

Extensive searches were conducted to locate any studies detailing the synthesis, biological evaluation, mechanism of action, or anticancer activity of this specific quinoline derivative. These searches, encompassing variations of the chemical name and relevant keywords such as "cancer," "cytotoxicity," and "antiproliferative," did not yield any publications with experimental data for the requested compound.

While the specified molecule remains uncharacterized in the context of oncology, the broader class of quinoline derivatives has attracted significant interest in cancer research. Numerous studies have been published on various substituted quinolines, demonstrating their potential as anticancer agents.[1][2][3] These related compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including those from breast, colon, and lung cancers.[1] The mechanisms of action for these other quinoline derivatives are diverse and have been reported to include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2]

It is crucial to emphasize that these findings pertain to other, structurally distinct quinoline compounds. The biological activity and therapeutic potential of a specific molecule cannot be inferred from that of its structural relatives. Each compound possesses a unique pharmacological profile that must be determined through dedicated experimental investigation.

References

Application Notes and Protocols: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are pivotal in medicinal chemistry due to their wide range of biological activities, including potent antimicrobial properties.[1] The quinoline nucleus is a key pharmacophore in several established antimicrobial drugs. Structure-activity relationship (SAR) studies have consistently shown that the nature and position of substituents on the quinoline ring heavily influence the antimicrobial spectrum and efficacy.[1] This document provides detailed protocols for the evaluation of the antimicrobial activity of a novel quinoline derivative, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

While specific antimicrobial data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not yet extensively documented in publicly available literature, the protocols outlined below provide a standardized framework for researchers to determine its in vitro efficacy against a panel of pathogenic microorganisms. These methods are based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5]

Antimicrobial Activity Data

The following table is a template for researchers to populate with experimentally determined data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. It is designed for a clear and comparative presentation of its antimicrobial potency.

MicroorganismStrain (e.g., ATCC)Gram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusPositive
Streptococcus pneumoniaePositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Klebsiella pneumoniaeNegative
Candida albicansN/A (Fungus)
Aspergillus nigerN/A (Fungus)

Abbreviations:

  • MIC: Minimum Inhibitory Concentration

  • MBC: Minimum Bactericidal Concentration

  • ATCC: American Type Culture Collection

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol details the determination of the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[3][5]

Materials:

  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate (Test Compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader (optional)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL (this can vary, the key is the final concentration of cells and compound).

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of the antimicrobial agent that kills 99.9% of the initial inoculum.[6][7][8]

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates (e.g., Tryptic Soy Agar, Blood Agar)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate: From the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.[6]

  • Plating: Spot-inoculate the aliquots onto a fresh nutrient agar plate. Be sure to label the spots corresponding to the concentrations from the MIC plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in no growth or a kill of ≥99.9% of the initial inoculum on the agar plate.[8]

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Test Compound Stock Solution B Prepare 0.5 McFarland Inoculum C Dilute Inoculum to Working Concentration B->C D Perform 2-fold Serial Dilutions in 96-well plate C->D E Inoculate wells with prepared microbial suspension D->E F Include Growth and Sterility Controls E->F G Incubate at 37°C for 18-24h F->G H Visually inspect for turbidity G->H I Determine MIC (Lowest concentration with no growth) H->I

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MBC_Workflow A Start with MIC plate showing no visible growth in wells B Aliquot 10-20 µL from each clear well A->B C Spot-inoculate onto Nutrient Agar plates B->C D Incubate at 37°C for 18-24h C->D E Observe for colony growth D->E F Determine MBC (Lowest concentration with no colonies) E->F

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Potential Mechanism of Action

While the specific mechanism for this compound is yet to be elucidated, quinoline-based antimicrobials are known to act through various mechanisms. These can include:

  • Inhibition of DNA gyrase and topoisomerase IV: This is the classical mechanism for fluoroquinolones, preventing DNA replication and repair.

  • Disruption of cell membrane integrity: Some quinoline derivatives can intercalate into the lipid bilayer, leading to leakage of cellular contents.

  • Inhibition of key metabolic pathways: By chelating essential metal ions or inhibiting enzymes, these compounds can disrupt vital cellular processes.

Further studies, such as time-kill assays, membrane potential studies, and enzyme inhibition assays, would be required to determine the precise mechanism of action for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Quinoline_MoA cluster_compound cluster_cell Bacterial Cell cluster_effect Compound Ethyl 4-[3-(...)]-quinoline-3-carboxylate DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibits Membrane Cell Membrane Compound->Membrane Disrupts Metabolism Metabolic Pathways Compound->Metabolism Interferes with DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Membrane_Dis Membrane Disruption Membrane->Membrane_Dis Metabolic_Inh Metabolic Inhibition Metabolism->Metabolic_Inh

Caption: Potential Antimicrobial Mechanisms of Action for Quinoline Derivatives.

References

Application Notes and Protocols: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is a synthetic compound belonging to the 4-aminoquinoline class of molecules. While specific biological data for this exact molecule is not extensively published, the 4-aminoquinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting potent anticancer, antimalarial, and anti-inflammatory activities.[1][2] This document provides a detailed overview of the potential applications of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in cancer research, based on the known activities of structurally related compounds. Detailed protocols for its synthesis and evaluation as a potential anticancer agent are provided to guide researchers in their investigations.

Rationale for Investigation in Oncology

The 4-aminoquinoline core is a key structural motif in several approved drugs and clinical candidates, particularly in oncology.[1][2] Compounds with this scaffold have been shown to exert their anticancer effects through various mechanisms, including:

  • Kinase Inhibition: Many 4-aminoquinoline derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.

  • Cell Cycle Arrest: They can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

The structural features of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, including the quinoline core, the amino side chain, and the carboxylate group, suggest its potential to interact with biological targets implicated in cancer. The dimethylamino group can enhance solubility and cellular uptake, while the quinoline ring can intercalate into DNA or bind to the ATP-binding pocket of kinases.

Synthesis Protocol

The synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate can be achieved through a two-step process starting from Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.

Step 1: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

This intermediate can be synthesized from the corresponding 4-hydroxyquinoline derivative.

  • Reaction: Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom.

  • Procedure:

    • To Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (2-3 equivalents).

    • Heat the reaction mixture at 110°C for 2-3 hours.

    • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to yield Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate.

    • The product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

This final step involves a nucleophilic aromatic substitution reaction.

  • Reaction: Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate is reacted with 3-(dimethylamino)-1-propanamine.

  • Procedure:

    • In a sealed tube, dissolve Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

    • Add 3-(dimethylamino)-1-propanamine (1.2-1.5 equivalents).

    • Heat the reaction mixture at 80-100°C for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain the final compound.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination Start Ethyl 4-hydroxy-6,8-dimethyl- quinoline-3-carboxylate Process1 Heat (110°C) Start->Process1 + Reagent1 POCl3 Reagent1->Process1 Intermediate Ethyl 4-chloro-6,8-dimethyl- quinoline-3-carboxylate Process1->Intermediate Process2 Heat (80-100°C) Intermediate->Process2 + Reagent2 3-(dimethylamino)- 1-propanamine Reagent2->Process2 Final_Product Ethyl 4-[3-(dimethylamino)propylamino]- 6,8-dimethylquinoline-3-carboxylate Process2->Final_Product

Figure 1: Synthetic workflow for the target compound.

Proposed Mechanism of Action in Cancer

Based on the known activities of similar 4-aminoquinoline derivatives, a plausible mechanism of action for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is the inhibition of a key signaling pathway involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a central role in promoting cell growth, proliferation, and inhibiting apoptosis.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Ethyl 4-[3-(dimethylamino)propylamino]- 6,8-dimethylquinoline-3-carboxylate Compound->PI3K Proposed Inhibition

Figure 2: Proposed inhibitory action on the PI3K/Akt/mTOR pathway.

Experimental Protocols for Anticancer Evaluation

The following protocols provide a framework for assessing the anticancer potential of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

    • 96-well plates

    • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Values (µM) of the Compound against Various Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
MCF-7Breast Cancer5.2
A549Lung Cancer8.7
HCT116Colon Cancer6.5
HeLaCervical Cancer12.1
Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

Table 2: Hypothetical Apoptosis Induction in HCT116 Cells after 24h Treatment

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control (DMSO)95.12.51.80.6
Compound (6.5 µM)60.325.412.12.2

This technique measures the expression levels of key proteins involved in the apoptotic cascade.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and PARP.

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

Cell Cycle Analysis

This assay determines the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and treat them with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry.

Table 3: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)55.230.114.7
Compound (8.7 µM)70.515.314.2
In Vivo Antitumor Efficacy (Xenograft Model)

This study evaluates the compound's ability to inhibit tumor growth in a living organism.

  • Procedure:

    • Subcutaneously inject human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).[4]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]

    • Administer the compound (e.g., via intraperitoneal injection) or vehicle control daily for a specified period (e.g., 2-3 weeks).[4]

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MTT Cytotoxicity Screening (MTT Assay) Apoptosis Apoptosis Assays (Annexin V, Western Blot) MTT->Apoptosis Determine IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Determine IC50 Xenograft Tumor Xenograft Model in Mice Apoptosis->Xenograft Promising Results Efficacy Evaluate Antitumor Efficacy Xenograft->Efficacy Preclinical Preclinical Development Efficacy->Preclinical Positive Outcome Start Compound Synthesis Start->MTT

Figure 3: General experimental workflow for anticancer drug screening.

Conclusion

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for its synthesis and biological evaluation. Further investigation into its specific molecular targets and mechanism of action is warranted to fully elucidate its therapeutic potential. The provided data tables, while hypothetical, serve as a template for the presentation and interpretation of experimental results. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.

References

Application Notes & Protocols for In Vivo Formulation of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with potential therapeutic applications. As with many complex organic molecules, this compound is anticipated to exhibit poor aqueous solubility, posing a significant challenge for in vivo studies.[1][2] Achieving adequate bioavailability and consistent exposure in animal models is paramount for the accurate assessment of its pharmacokinetic, pharmacodynamic, and toxicological profiles.[3][4]

These application notes provide a comprehensive guide to developing suitable formulations for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate for both oral and intravenous administration in preclinical in vivo studies. The protocols outlined below are designed to be a starting point for formulation development and will likely require optimization based on experimental solubility and stability assessments.

Challenges in Formulation Development

The molecular structure of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate suggests it is a lipophilic compound, likely belonging to the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility and potentially low permeability.[5] Key challenges include:

  • Poor Aqueous Solubility: Limited dissolution in the gastrointestinal tract can lead to low and variable oral bioavailability.

  • Precipitation upon Dilution: Formulations may appear stable as a concentrate but can precipitate when diluted in aqueous physiological fluids.

  • Chemical Stability: The ester and amine functionalities may be susceptible to hydrolysis or degradation, especially at non-neutral pH.[6]

  • Excipient Compatibility: Inappropriate selection of excipients can lead to drug degradation or adverse physiological effects in test animals.[5][6]

Proposed Formulation Strategies

To overcome these challenges, several formulation strategies can be employed. The choice of the final formulation will depend on the desired route of administration, dose level, and the specific animal model.

  • Oral Administration (Gavage):

    • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents to dissolve the compound.[1]

    • Suspensions: Reducing the particle size of the drug (micronization or nanosizing) and suspending it in an aqueous vehicle with the aid of surfactants and viscosity-enhancing agents to improve dissolution rate and uniformity.[4]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[3]

  • Intravenous Administration:

    • Co-solvent/Surfactant Systems: A common approach for achieving a clear, stable solution suitable for injection.

    • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex to increase its aqueous solubility.

Data Presentation: Example Formulation Compositions

The following tables summarize potential starting formulations for in vivo studies. Note: These are example compositions and must be optimized based on experimental solubility and stability data.

Table 1: Oral Formulation Compositions

Formulation Type Component Function Concentration Range (% w/v) Vehicle
Aqueous Suspension Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylateActive Pharmaceutical Ingredient (API)1 - 10 mg/mL0.5% Methylcellulose
Tween® 80Surfactant/Wetting Agent0.1 - 1%
MethylcelluloseSuspending Agent0.5%
Purified WaterVehicleq.s. to 100%
Co-solvent Solution Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylateActive Pharmaceutical Ingredient (API)1 - 5 mg/mLPEG 400 & Saline
Polyethylene Glycol 400 (PEG 400)Co-solvent20 - 40%
Saline (0.9% NaCl)Vehicleq.s. to 100%

Table 2: Intravenous Formulation Composition

Formulation Type Component Function Concentration Range (% w/v) Vehicle
Co-solvent/Surfactant Solution Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylateActive Pharmaceutical Ingredient (API)0.5 - 2 mg/mLPEG 400, Kolliphor® EL & Saline
Polyethylene Glycol 400 (PEG 400)Co-solvent10 - 20%
Kolliphor® EL (Cremophor® EL)Surfactant5 - 10%
Saline (0.9% NaCl)Vehicleq.s. to 100%

Experimental Protocols

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

Objective: To prepare a uniform and stable suspension of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate for oral administration.

Materials:

  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate (micronized)

  • Methylcellulose

  • Tween® 80

  • Purified Water

  • Mortar and Pestle

  • Magnetic Stirrer and Stir Bar

  • Volumetric Flask

  • Graduated Cylinders

Procedure:

  • Prepare the Vehicle:

    • In a beaker, dissolve 0.5 g of methylcellulose and 0.2 g of Tween® 80 in approximately 80 mL of purified water with gentle heating and stirring until a clear solution is formed.

    • Allow the solution to cool to room temperature.

    • Transfer the solution to a 100 mL volumetric flask and add purified water to the mark. This is the 0.5% methylcellulose / 0.2% Tween® 80 vehicle.

  • Prepare the Suspension:

    • Weigh the required amount of micronized Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

    • In a mortar, add a small amount of the vehicle to the powder to form a smooth paste.

    • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

    • Transfer the suspension to an appropriate container and stir continuously with a magnetic stirrer before and during dose administration.

Quality Control:

  • Visually inspect for homogeneity and any signs of agglomeration.

  • Perform particle size analysis to ensure the desired particle size distribution is maintained.

  • Conduct stability studies to assess physical and chemical stability over the intended period of use.

Protocol 2: Preparation of a Co-solvent Solution for Intravenous Injection

Objective: To prepare a clear, sterile, and stable solution of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate for intravenous administration.

Materials:

  • Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Kolliphor® EL (Cremophor® EL), injectable grade

  • Saline (0.9% NaCl), sterile for injection

  • Sterile Vials

  • Syringe Filters (0.22 µm)

  • Vortex Mixer

  • Magnetic Stirrer and Stir Bar

Procedure:

  • Solubilization of the API:

    • Weigh the required amount of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate and place it in a sterile vial.

    • Add the required volume of PEG 400 and Kolliphor® EL.

    • Vortex and/or sonicate until the compound is completely dissolved. Gentle warming (to no more than 40°C) may be used if necessary.

  • Dilution and Final Preparation:

    • Slowly add the sterile saline to the dissolved API concentrate while stirring.

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, continue with the next step.

    • Filter the final solution through a 0.22 µm sterile syringe filter into a sterile container.

Quality Control:

  • Visually inspect the final solution for clarity and absence of particulate matter.

  • Determine the pH of the final solution.

  • Perform a concentration verification assay (e.g., by HPLC-UV).

  • Assess stability at room temperature and under refrigeration for the intended duration of the study.

Visualizations

Formulation_Workflow cluster_oral Oral Formulation (Suspension) cluster_iv Intravenous Formulation (Solution) weigh_api_oral Weigh Micronized API triturate Triturate API with Vehicle weigh_api_oral->triturate prepare_vehicle Prepare Vehicle (Methylcellulose, Tween 80) prepare_vehicle->triturate suspend Suspend in Bulk Vehicle triturate->suspend qc_oral Quality Control (Homogeneity, Particle Size) suspend->qc_oral weigh_api_iv Weigh API dissolve_api Dissolve in Co-solvents (PEG 400, Kolliphor EL) weigh_api_iv->dissolve_api dilute Dilute with Saline dissolve_api->dilute filter Sterile Filtration (0.22 µm) dilute->filter qc_iv Quality Control (Clarity, Concentration) filter->qc_iv

Caption: Experimental workflows for preparing oral and intravenous formulations.

Signaling_Pathway_Concept Compound Ethyl 4-[3-(dimethylamino)propylamino] -6,8-dimethylquinoline-3-carboxylate Target Putative Molecular Target (e.g., Kinase, Receptor) Compound->Target Downstream_Effector_1 Downstream Effector 1 Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Change) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response In_Vivo_Effect In Vivo Therapeutic Effect Cellular_Response->In_Vivo_Effect

Caption: A conceptual signaling pathway for the formulated compound's action.

Conclusion

The successful in vivo evaluation of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is critically dependent on the development of appropriate formulations. The strategies and protocols presented here provide a solid foundation for initiating these studies. It is imperative to conduct thorough pre-formulation studies to determine the physicochemical properties of the compound and to test the stability and compatibility of the chosen formulation. Optimization of these starting formulations will be essential to ensure reliable and reproducible data in subsequent in vivo experiments.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate and similar quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor aqueous solubility of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate?

The solubility of a compound is influenced by its molecular structure and the conditions of the solution.[1] For a quinoline derivative like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, several factors could contribute to low aqueous solubility:

  • Aromaticity and Molecular Weight: The presence of the quinoline ring system, which is a large, hydrophobic aromatic structure, is a primary contributor to poor water solubility.

  • Lipophilicity: The ethyl and dimethyl groups further increase the lipophilicity ("fat-loving" nature) of the molecule, favoring dissolution in non-polar, organic solvents over water.

  • Crystal Lattice Energy: Strong intermolecular forces in the solid crystal lattice can make it difficult for solvent molecules to break the crystal structure apart and solvate individual molecules.

Q2: What is the difference between kinetic and equilibrium solubility, and which should I measure?

Understanding the distinction between kinetic and equilibrium solubility is crucial for experimental design in drug discovery.[1]

  • Kinetic Solubility: This is a high-throughput measurement of how much of a compound, typically dissolved in an organic solvent like DMSO, will stay in solution when added to an aqueous buffer. It's a rapid assessment useful for early-stage compound screening.[1]

  • Equilibrium Solubility: This is the true thermodynamic solubility, determined by allowing excess solid compound to equilibrate with a solvent over a longer period (e.g., 24-48 hours) until the solution is saturated.[2] The shake-flask method is the gold standard for this measurement.[2]

For initial screening and troubleshooting, kinetic solubility is often sufficient. For formulation development and biopharmaceutical classification, equilibrium solubility is essential.[1][3]

Q3: How can I improve the solubility of my quinoline compound for in vitro assays?

Several strategies can be employed to enhance the solubility of poorly soluble compounds for experimental purposes:[4][5][6][7]

  • Co-solvents: Adding a water-miscible organic solvent, such as DMSO, ethanol, or methanol, can significantly increase solubility.[5][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the buffer can increase solubility. As this compound has a basic dimethylamino group, lowering the pH to form a salt should increase its aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its solubility.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with poorly soluble compounds like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

  • Question: Why is my compound crashing out of solution, and what can I do to prevent it?

  • Answer: This is a common issue when the aqueous buffer cannot solubilize the compound at the desired concentration once the percentage of the organic co-solvent (DMSO) is lowered.

    • Troubleshooting Steps:

      • Decrease Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

      • Increase Co-solvent Concentration: If the experimental system allows, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.

      • Use a Different Co-solvent: Some compounds are more soluble in other water-miscible solvents like ethanol or polyethylene glycol (PEG).

      • pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility. For the basic amine in the side chain of the example compound, a slightly acidic buffer (e.g., pH 5-6) may increase solubility.

      • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to avoid a sudden change in the solvent environment.

Issue 2: I am seeing inconsistent results in my biological assays, which I suspect are due to poor solubility.

  • Question: How can I confirm if solubility is the cause of my inconsistent results, and how can I mitigate this?

  • Answer: Poor solubility can lead to the formation of aggregates and an inaccurate concentration of the free compound in solution, leading to unreliable assay results.

    • Troubleshooting Steps:

      • Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.

      • Solubility Measurement: Perform a kinetic solubility assay under your experimental conditions to determine the maximum soluble concentration.

      • Use of Surfactants: Adding a low concentration of a non-ionic surfactant (e.g., Tween 80, Pluronic F-68) can help prevent aggregation and improve solubility.

      • Sonication: Briefly sonicating the solution can help to break up small aggregates.

Quantitative Data Summary

Due to the lack of specific experimental data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate in the public domain, the following tables present hypothetical data to illustrate how to structure and compare solubility results.

Table 1: Illustrative Kinetic Solubility in Different Media

Solvent SystempHTemperature (°C)Kinetic Solubility (µg/mL)
Phosphate Buffered Saline (PBS)7.425< 1
PBS with 1% DMSO7.4255
PBS with 5% DMSO7.42530
Acetate Buffer5.02515
Acetate Buffer with 1% DMSO5.02550

Table 2: Illustrative Equilibrium Solubility (Shake-Flask Method)

Solvent SystempHTemperature (°C)Equilibrium Time (h)Equilibrium Solubility (µg/mL)
Water7.03748< 0.5
0.1 M HCl1.23748150
Phosphate Buffer6.837482

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method for assessing the kinetic solubility of a compound.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing the desired aqueous buffer (e.g., 198 µL of PBS), resulting in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the light scattering of the solutions at a specific wavelength using a nephelometer or a plate reader with a turbidity reading capability.

  • Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Protocol 2: Equilibrium Solubility Assay (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[2]

  • Addition of Excess Compound: Add an excess amount of the solid compound to a vial containing the desired solvent (e.g., water, buffer). The presence of undissolved solid should be visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Confirmation of Saturation: Ensure that solid compound is still present in the vial after the equilibration period to confirm that the solution was saturated.

Visualizations

Below are diagrams illustrating key workflows and concepts related to addressing solubility issues.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Outcome A Compound precipitates during experiment B Lower final concentration A->B C Increase co-solvent % (e.g., DMSO) A->C D Adjust buffer pH A->D E Add surfactant A->E F Compound remains in solution B->F C->F D->F E->F

Caption: A troubleshooting workflow for addressing compound precipitation.

G cluster_0 Solubility Assessment Pathway A Poorly Soluble Compound B Kinetic Solubility Assay (High-Throughput) A->B Initial Assessment C Equilibrium Solubility Assay (Shake-Flask) A->C Detailed Characterization D Data for Early Screening B->D E Data for Formulation & Preclinical Development C->E

Caption: Decision pathway for selecting a solubility assessment method.

References

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate?

A1: Based on its chemical structure, the compound is susceptible to several degradation pathways:

  • Hydrolysis: The ethyl ester group is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid.

  • Oxidation: The tertiary amine in the side chain and the electron-rich quinoline ring system can be susceptible to oxidation.

  • Photodegradation: Quinolines and related heterocyclic compounds can be sensitive to light, leading to a variety of degradation products.

Q2: I am observing a loss of potency in my sample stored in solution. What could be the cause?

A2: Loss of potency in solution is likely due to chemical degradation. The most common cause for a compound with an ester and an amino group is hydrolysis. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. For troubleshooting, see the guide on "Investigating Sample Instability in Solution" below.

Q3: Are there any special storage conditions recommended for this compound?

A3: While specific data is unavailable, based on the potential for photodegradation and hydrolysis, it is recommended to store the compound as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage). Solutions should be prepared fresh. If solutions must be stored, they should be kept at a low temperature, protected from light, and buffered at an appropriate pH (ideally determined through stability studies).

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in Chromatography

If you observe unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS) of your sample, it may indicate the presence of degradation products.

Troubleshooting Steps:

  • Blank Analysis: Analyze a blank sample (solvent only) to rule out contamination from the solvent or system.

  • Control Sample: Analyze a freshly prepared sample of the compound to compare with the sample showing unexpected peaks.

  • Forced Degradation: To tentatively identify the nature of the degradants, perform forced degradation studies on a fresh sample. This involves exposing the sample to stress conditions (acid, base, peroxide, heat, light) and analyzing the resulting mixtures. This can help correlate the unexpected peaks with specific degradation pathways.

  • Peak Identification: Use techniques like LC-MS/MS or high-resolution mass spectrometry to determine the mass of the impurity peaks and propose potential structures based on likely degradation pathways.

Guide 2: Investigating Sample Instability in Solution

If you suspect your compound is degrading in a specific solvent or buffer, the following steps can help identify the cause.

Troubleshooting Steps:

  • pH Study: Prepare solutions of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9). Analyze the samples at initial and subsequent time points (e.g., 0, 4, 8, 24 hours) by a stability-indicating method (e.g., HPLC). A significant decrease in the main peak area at a particular pH suggests pH-dependent degradation (likely hydrolysis).

  • Photostability Check: Prepare two sets of solutions. Expose one set to a controlled light source (as per ICH Q1B guidelines) and keep the other set in the dark as a control. Analyze both sets at various time points. A greater loss of the parent compound in the light-exposed sample indicates photosensitivity.

  • Thermal Stability: Prepare solutions and store them at different temperatures (e.g., room temperature, 40°C, 60°C). Analyze the samples over time to assess the impact of temperature on stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2][3]

Objective: To identify potential degradation products and pathways for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours. Also, heat the stock solution at 60°C for 48 hours.

    • Photodegradation: Expose the stock solution and solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating RP-HPLC method.

Table 1: Example Data from a Hypothetical Forced Degradation Study

Stress Condition% Degradation of Parent CompoundNumber of Degradation PeaksMajor Degradant Peak (Retention Time)
0.1 M HCl, 60°C, 24h15.2%24.5 min
0.1 M NaOH, RT, 8h25.8%14.5 min
3% H₂O₂, RT, 24h8.5%35.2 min
Heat (Solid), 80°C, 48h< 1%0-
Heat (Solution), 60°C, 48h5.1%14.5 min
Photolysis35.5%> 43.8 min, 6.1 min

Note: This is hypothetical data and should be confirmed by experimentation.

Visualizations

Diagram 1: Potential Degradation Pathways

parent Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate hydrolysis 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylic acid parent->hydrolysis  Hydrolysis (Acid/Base) oxidation N-oxide or Ring Oxidation Products parent->oxidation  Oxidation (e.g., H₂O₂) photolysis Complex Mixture of Photodegradants parent->photolysis  Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for the target compound.

Diagram 2: Experimental Workflow for Stability Investigation

cluster_start Start cluster_stress Forced Degradation Study cluster_analysis Analysis cluster_conclusion Conclusion start Observe Sample Instability acid Acid Hydrolysis start->acid base Base Hydrolysis start->base peroxide Oxidation start->peroxide heat Thermal Stress start->heat light Photostress start->light hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc peroxide->hplc heat->hplc light->hplc ms LC-MS for Identification hplc->ms conclusion Identify Degradation Pathway(s) and Products ms->conclusion

Caption: Workflow for investigating and identifying degradation pathways.

References

Technical Support Center: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate?

A common and effective strategy involves a three-step sequence:

  • Gould-Jacobs Reaction: Cyclization of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate to form ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

  • Chlorination: Conversion of the 4-hydroxyquinoline intermediate to ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution/Buchwald-Hartwig Amination: Reaction of the 4-chloroquinoline intermediate with 3-(dimethylamino)propylamine to yield the final product.

Q2: Are there any critical safety precautions to consider during this synthesis?

Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Quenching of the reaction should be done carefully by slowly adding the reaction mixture to ice.

  • High-Temperature Reactions: The Gould-Jacobs reaction requires high temperatures, which can pose a fire risk and lead to the decomposition of materials.[1] Ensure proper temperature control and use appropriate heating equipment (e.g., a heating mantle with a temperature controller).

  • Pressure Build-up: Some reactions, especially when heated in a sealed vessel, can generate pressure. Use appropriate glassware and pressure-relief devices if necessary.

Q3: What are the main challenges in the final amination step?

The final step, introducing the 3-(dimethylamino)propylamine side chain, can be challenging due to the nature of the diamine. Potential issues include:

  • Dialkylation: The diamine has two nucleophilic nitrogen atoms, which can lead to the formation of a dimeric byproduct where two quinoline units are linked by the diamine.

  • Catalyst Inhibition: The diamine can chelate to the palladium catalyst in a Buchwald-Hartwig reaction, potentially inhibiting its activity.[2]

  • Purification: Separating the desired product from starting materials, byproducts, and catalyst residues can be complex.

Troubleshooting Guides

Step 1: Gould-Jacobs Reaction - Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

Q: My Gould-Jacobs reaction is showing very low yield. What are the possible causes and solutions?

A: Low yields in the Gould-Jacobs reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Temperature: The cyclization step of the Gould-Jacobs reaction requires high temperatures, often above 200 °C.[3] If the temperature is too low, the reaction may not proceed to completion.

    • Solution: Ensure your heating apparatus is reaching the target temperature. Consider using a high-boiling solvent like diphenyl ether or performing the reaction neat. Microwave-assisted synthesis can also be an effective way to achieve the required temperatures and reduce reaction times.[1]

  • Reaction Time: The optimal reaction time is a balance between conversion and product degradation at high temperatures.

    • Solution: Perform a time-course study to determine the optimal reaction time for your specific setup. Quench aliquots of the reaction at different time points and analyze the product formation by TLC or LC-MS.

  • Substrate Purity: Impurities in the 3,5-dimethylaniline or diethyl ethoxymethylenemalonate can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

Q: I am observing the formation of significant side products in my Gould-Jacobs reaction. How can I minimize them?

A: Side product formation is often due to the harsh reaction conditions.

  • Thermal Decomposition: At very high temperatures or with prolonged heating, the starting materials and product can decompose.

    • Solution: Carefully optimize the reaction temperature and time to find a balance between the rate of the desired reaction and the rate of decomposition.[3]

  • Incomplete Cyclization: The intermediate anilinomethylenemalonate may not fully cyclize.

    • Solution: Ensure the reaction temperature is high enough for a sufficient duration to drive the cyclization to completion.

Step 2: Chlorination - Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate

Q: My chlorination reaction with POCl₃ is incomplete, and I'm recovering starting material. What should I do?

A: Incomplete chlorination can be due to several factors:

  • Insufficient POCl₃: An inadequate amount of the chlorinating agent will result in incomplete conversion.

    • Solution: Use a sufficient excess of POCl₃. A common ratio is 2-5 equivalents relative to the 4-hydroxyquinoline.

  • Reaction Temperature and Time: The reaction may require heating to drive it to completion.

    • Solution: Refluxing the mixture is a common procedure. Monitor the reaction by TLC until the starting material is consumed. The reaction of quinazolones with POCl3 to form the corresponding chloroquinazolines occurs in two distinct stages, which can be separated through appropriate temperature control.[4]

  • Moisture: POCl₃ reacts violently with water, which will deactivate it.

    • Solution: Ensure your glassware is dry and the 4-hydroxyquinoline starting material is anhydrous.

Q: The workup of my POCl₃ reaction is problematic, and I suspect the product is decomposing. How can I improve the workup?

A: The 4-chloroquinoline product can be sensitive to hydrolysis, especially under basic conditions, reverting to the 4-hydroxy starting material.[5]

  • Careful Quenching: Rapidly quenching the reaction mixture in a large amount of ice is crucial to dissipate the heat from the exothermic reaction of POCl₃ with water.

  • Neutralization: After quenching, the acidic solution needs to be neutralized. It is often better to extract the product into an organic solvent before or during neutralization to minimize its contact with the aqueous base. Use a weak base like sodium bicarbonate for neutralization.

  • Rapid Extraction: Once the reaction is quenched and neutralized, promptly extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

Step 3: Buchwald-Hartwig Amination - Synthesis of the Final Product

Q: I am getting a low yield in the final Buchwald-Hartwig amination step. What are the key parameters to optimize?

A: The success of a Buchwald-Hartwig amination depends heavily on the choice of catalyst, ligand, base, and solvent.

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, sterically hindered biarylphosphine ligands are often effective.[6]

    • Solution: Screen a variety of ligands, such as XPhos, RuPhos, or BrettPhos.[7]

  • Base Selection: The choice of base is crucial and can influence the reaction rate and the stability of the starting materials.[8]

    • Solution: While strong bases like NaOt-Bu are common, weaker bases like K₂CO₃ or Cs₂CO₃ may be necessary if the starting materials are base-sensitive.[2][9]

  • Solvent: The solvent can affect the solubility of the reactants and the stability of the catalytic species.

    • Solution: Toluene, dioxane, and DMF are commonly used solvents. The optimal solvent may need to be determined empirically.

Q: I am observing the formation of a significant amount of a dimeric byproduct. How can I favor the desired mono-amination?

A: The formation of a dimeric byproduct is a common issue when using a diamine.

  • Stoichiometry: Using a large excess of the diamine can favor the formation of the mono-substituted product by statistical probability.

  • Slow Addition: Adding the 4-chloroquinoline slowly to a solution of the diamine can also help to minimize the formation of the dimer.

  • Protecting Group Strategy: While more synthetically demanding, you could consider using a mono-protected version of the diamine and deprotecting it after the coupling reaction.

Data Presentation

Table 1: Optimization of Gould-Jacobs Reaction Temperature and Time

EntryTemperature (°C)Time (min)Yield of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (%)
1250301
23001037
325060Low conversion
43003028 (product degradation observed)
5300547
Data adapted from a representative Gould-Jacobs reaction optimization. Actual yields may vary depending on the specific substrate and reaction scale.[3]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 140 °C for 1 hour.

  • Increase the temperature to 250 °C and maintain for 30 minutes. The mixture will solidify upon cooling.

  • Recrystallize the crude solid from ethanol to obtain the pure product.

Protocol 2: Synthesis of Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (Chlorination)
  • In a fume hood, add ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (1.0 eq) to a round-bottom flask.

  • Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the flask.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 3: Synthesis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate (Buchwald-Hartwig Amination)
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (1.0 eq) and 3-(dimethylamino)propylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway A 3,5-Dimethylaniline + Diethyl ethoxymethylenemalonate B Ethyl 4-hydroxy-6,8-dimethyl- quinoline-3-carboxylate A->B Gould-Jacobs Reaction (High Temperature) C Ethyl 4-chloro-6,8-dimethyl- quinoline-3-carboxylate B->C POCl3 D Ethyl 4-[3-(dimethylamino)propylamino]- 6,8-dimethylquinoline-3-carboxylate C->D 3-(Dimethylamino)propylamine, Pd catalyst, Ligand, Base Troubleshooting_Workflow Start Low Yield in Final Amination Step CheckCatalyst Review Catalyst System (Pd source, Ligand) Start->CheckCatalyst CheckBase Evaluate Base Strength and Solubility Start->CheckBase CheckDimer Analyze for Dimer Formation Start->CheckDimer OptimizeLigand Screen Different Ligands (e.g., XPhos, RuPhos) CheckCatalyst->OptimizeLigand OptimizeBase Test Weaker/Stronger Bases (e.g., K2CO3 vs NaOtBu) CheckBase->OptimizeBase AdjustStoich Increase Excess of Diamine or use Slow Addition CheckDimer->AdjustStoich Success Improved Yield OptimizeLigand->Success OptimizeBase->Success AdjustStoich->Success

References

Technical Support Center: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is limited publicly available information on the specific off-target effects of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. This technical support center provides guidance based on the known pharmacology of the broader class of quinoline-based small molecules, particularly those developed as kinase inhibitors. The provided data and protocols are illustrative.

Troubleshooting Guides

This section addresses specific issues researchers might encounter during experiments with quinoline-based compounds.

Question Answer
My compound is showing higher cytotoxicity in certain cell lines than expected based on its primary target's expression. What could be the cause? This could be due to off-target kinase inhibition. Many quinoline-based kinase inhibitors have activity against a range of kinases, some of which may be critical for the survival of specific cell lines. For example, unexpected inhibition of kinases like CDK1 or PLK1 can lead to cell cycle arrest and apoptosis. It is also possible the compound is interacting with other cellular targets entirely. We recommend performing a broad kinase screen and a counter-screen against a panel of common off-target receptors and ion channels.
I'm observing conflicting results between my biochemical assays and my cell-based assays. Why might this be? Discrepancies between biochemical and cellular assays are common. In vitro kinase assays often use isolated kinase domains at ATP concentrations that are not representative of the cellular environment. A compound may appear potent in a biochemical assay but less so in a cell due to factors like cell permeability, efflux by transporters (e.g., P-glycoprotein), or competition with high intracellular ATP concentrations. Conversely, a compound could be more active in cells if it is metabolized to a more active form. Consider performing a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.
My compound appears to be inducing a paradoxical activation of a signaling pathway downstream of the intended target. What is a possible explanation? Paradoxical pathway activation can occur with kinase inhibitors. This can be due to the inhibition of a negative feedback loop or the formation of drug-induced protein complexes that promote signaling. For example, some RAF inhibitors can paradoxically activate the MAPK pathway in cells with wild-type BRAF by promoting the dimerization and activation of RAF isoforms. A detailed investigation of the upstream and downstream signaling components is necessary to elucidate the exact mechanism.
I'm seeing significant variability in my results between different experimental batches. How can I troubleshoot this? Inconsistent results can stem from issues with compound stability, solubility, or storage. Quinoline derivatives can be susceptible to degradation, especially if exposed to light or stored at inappropriate pH. Ensure the compound is fully solubilized in a suitable solvent like DMSO and stored in aliquots at -20°C or -80°C. It is also advisable to verify the purity and identity of each new batch using methods like HPLC and mass spectrometry.

Frequently Asked Questions (FAQs)

Question Answer
What are the most common off-target families for quinoline-based kinase inhibitors? Quinoline-based kinase inhibitors frequently show off-target activity against other kinases, particularly those within the same family as the primary target (e.g., other tyrosine kinases). Additionally, due to their planar aromatic structure, some quinoline derivatives may intercalate with DNA or interact with hERG channels, which can lead to cardiotoxicity. A comprehensive off-target profiling panel is recommended during preclinical development.
What is a good starting concentration for in vitro and in vivo experiments? For in vitro cell-based assays, a common starting point is to test a range of concentrations from 1 nM to 10 µM. The optimal concentration will depend on the compound's potency against its intended target and its off-target liabilities. For in vivo studies, the dose will depend on the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Preliminary tolerability studies in animals are essential to determine a safe and effective dose range.
How can I assess the selectivity of my quinoline-based compound? The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases (e.g., the KINOMEscan™ platform). The results are often reported as a selectivity score (S-score), which represents the number of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.
Are there any known liabilities associated with the 4-aminoquinoline scaffold? The 4-aminoquinoline scaffold is present in several approved drugs, most notably the antimalarial drug chloroquine. This class of compounds has been associated with side effects such as retinopathy, myopathy, and cardiotoxicity with long-term use. While these effects are dose and duration-dependent, it is important to monitor for such liabilities during preclinical safety studies.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize the off-target profile of a quinoline-based compound.

Table 1: Hypothetical Kinase Selectivity Profile

This table shows the percentage of inhibition of a panel of kinases at a fixed concentration of the compound.

Kinase% Inhibition @ 1 µM
Primary Target (e.g., EGFR) 98%
SRC75%
VEGFR262%
ABL155%
CDK248%
PLK135%
p38α21%
JNK115%

Table 2: Hypothetical IC50 Values for Off-Target Kinases

This table provides the half-maximal inhibitory concentration (IC50) for kinases that showed significant inhibition in the initial screen.

KinaseIC50 (nM)
Primary Target (e.g., EGFR) 15
SRC250
VEGFR2800
ABL11,200
CDK22,500

Experimental Protocols

Protocol: Kinase Profiling using an In Vitro Binding Assay (e.g., KINOMEscan™)

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor.

  • Compound Preparation: The test compound is dissolved in DMSO to create a high-concentration stock solution. This is then serially diluted to the desired screening concentrations.

  • Assay Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.

  • Binding Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag. The amount of bound kinase is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as the percentage of inhibition relative to a DMSO control. A dissociation constant (Kd) can also be calculated for kinases that show significant binding.

Visualizations

Diagram 1: Representative Signaling Pathway

The following diagram illustrates a simplified signaling pathway that can be affected by a quinoline-based kinase inhibitor targeting a receptor tyrosine kinase (RTK).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Ligand Ligand->RTK Inhibitor Quinoline Inhibitor Inhibitor->RTK

Caption: Simplified RTK signaling pathway inhibited by a quinoline-based compound.

Diagram 2: Experimental Workflow for Off-Target Identification

This diagram outlines a logical workflow for identifying and validating off-target effects.

workflow start Start: Observe Unexpected Phenotype biochem Biochemical Screen (e.g., Kinase Panel) start->biochem phenotypic Phenotypic Screen (e.g., Cell Painting) start->phenotypic hits Identify Potential Off-Targets biochem->hits phenotypic->hits validation Validate Hits in Cellular Assays (e.g., Western Blot, CETSA) hits->validation sar Structure-Activity Relationship (SAR) Analysis validation->sar conclusion Confirm Off-Target and Inform Project Direction validation->conclusion sar->conclusion

Caption: Workflow for identifying and validating off-target effects.

Technical Support Center: Interpreting Unexpected Results with Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the experimental use, expected outcomes, and potential unexpected results for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not currently available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles for handling unexpected results in research involving novel chemical compounds. The provided protocols and hypothetical data are for illustrative purposes and should be adapted based on preliminary experimental findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Our dedicated team of scientists is here to support you in your research. Below are answers to potential questions you may have when working with a novel quinoline derivative like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Q1: I am not observing the expected biological activity. What are the initial troubleshooting steps?

A1: When working with a novel compound, "expected" activity is often hypothetical. If you are not observing the anticipated effect, consider the following:

  • Compound Integrity and Solubility:

    • Verify the identity and purity of the compound using methods like NMR, mass spectrometry, and HPLC.

    • Assess the compound's solubility in your experimental buffer. Poor solubility is a common reason for a lack of activity. Test different solvents or formulation strategies if necessary.

  • Experimental Controls:

    • Ensure your positive and negative controls are behaving as expected. This validates the assay's performance.

    • Include a vehicle control to account for any effects of the solvent used to dissolve the compound.

  • Concentration Range:

    • You may be operating outside the effective concentration range. Perform a dose-response curve starting from a low nanomolar range and extending to a high micromolar range.

Q2: I'm observing cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted activity and general toxicity?

A2: This is a critical observation when characterizing a new molecule.

  • Perform a Cytotoxicity Assay: Use a standard assay like MTT, LDH, or a live/dead cell stain to determine the concentration at which the compound induces cell death.

  • Therapeutic Window: Compare the cytotoxicity concentration with the effective concentration from your functional assays. A narrow therapeutic window (i.e., the concentrations are very close) may suggest the observed effect is a consequence of toxicity.

  • Time-Course Experiment: Assess cell viability at multiple time points. An early onset of cell death might indicate a rapid toxic effect.

Hypothetical Data Summary: Cytotoxicity vs. Functional Activity

Concentration (µM)Functional Assay Readout (Normalized)Cell Viability (%)Interpretation
0 (Vehicle)1.0100Baseline
0.10.9598No significant effect
10.7595Potential functional effect
100.4060Functional effect with moderate cytotoxicity
1000.1015Significant cytotoxicity

Q3: The compound appears to have off-target effects. How can I investigate this?

A3: Unpredicted effects are common with new chemical entities.

  • Target Engagement Assays: If you have a hypothesized target, use techniques like cellular thermal shift assay (CETSA) or immunoprecipitation to confirm direct binding in a cellular context.

  • Broad-Spectrum Profiling: Screen the compound against a panel of related targets (e.g., a kinase panel if you hypothesize it's a kinase inhibitor).

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to observe cellular changes that may point towards the affected pathway.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Aqueous Buffer

  • Preparation of Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in a suitable organic solvent like DMSO.

  • Serial Dilution: Serially dilute the stock solution in your final aqueous experimental buffer (e.g., PBS or cell culture medium).

  • Visual Inspection: Visually inspect the dilutions for any signs of precipitation.

  • Nephelometry: For a quantitative measure, analyze the samples using a nephelometer to detect light scattering from insoluble particles.

  • Determination of Kinetic Solubility: The highest concentration that remains clear is considered the kinetic solubility limit in that buffer.

Protocol 2: General Dose-Response Experiment for a Functional Assay

  • Cell Seeding: Plate your cells at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, starting from a concentration well above your expected EC50. Also, prepare a vehicle control.

  • Treatment: Remove the culture medium and add the medium containing the different concentrations of the compound or the vehicle.

  • Incubation: Incubate the cells for a predetermined period based on the expected kinetics of the biological response.

  • Assay Readout: Perform your functional assay (e.g., measure protein expression, enzyme activity, or second messenger levels).

  • Data Analysis: Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Visualizing Experimental Logic

Troubleshooting Workflow for Unexpected Inactivity

Caption: Workflow for troubleshooting lack of biological activity.

Hypothetical Signaling Pathway Investigation

cluster_cell Cellular Environment compound Ethyl 4-[...]-3-carboxylate target Hypothesized Target (e.g., Kinase A) compound->target Inhibition? off_target Potential Off-Target (e.g., Receptor X) compound->off_target Unintended Interaction? downstream Downstream Effector (e.g., Protein B) target->downstream Phosphorylation response Observed Cellular Response downstream->response off_target_response Unexpected Side Effect off_target->off_target_response

Caption: Investigating on-target vs. off-target effects.

Technical Support Center: Purification of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Problem Potential Cause Recommended Solution
Low Recovery After Column Chromatography The compound may be irreversibly adsorbed onto the silica gel due to its basic dimethylamino group.Pre-treat the silica gel with a small amount of a basic modifier like triethylamine or ammonia in the mobile phase (e.g., 0.1-1% triethylamine in the eluent). This will neutralize the acidic sites on the silica gel and reduce strong adsorption.
The chosen solvent system may be too polar, causing the compound to elute too quickly with impurities.Start with a less polar solvent system and gradually increase the polarity (gradient elution). Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column.[1][2]
Oily Product Instead of Solid After Recrystallization The solvent may not be appropriate for crystallization of this specific compound.Experiment with different solvent systems. Good starting points for quinoline derivatives include methanol/water, ethanol/water, or pyridine/water mixtures.[3] The principle of recrystallization relies on the solute being soluble in a hot solvent and insoluble in a cold solvent.[4][5]
Presence of impurities that are inhibiting crystal formation.Try a pre-purification step, such as a simple filtration through a small plug of silica gel, before recrystallization. Alternatively, try trituration with a non-polar solvent like hexanes to remove oily impurities.
Compound Degradation During Purification The ester group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.Avoid prolonged heating and the use of strong acids or bases during purification. If basic modifiers are used in chromatography, ensure they are volatile and can be removed easily under vacuum at low temperatures.
The quinoline ring can be sensitive to oxidation.Keep the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage.
Multiple Spots on TLC After Purification Incomplete reaction or presence of starting materials.Monitor the reaction progress by TLC to ensure it has gone to completion before starting the purification.
Formation of by-products.Adjust reaction conditions to minimize by-product formation. Characterize the impurities by techniques like mass spectrometry to understand their origin and devise a better purification strategy.
Co-elution of impurities during column chromatography.Optimize the chromatography conditions. Consider using a different stationary phase (e.g., alumina) or a different solvent system. Preparative HPLC can offer higher resolution for difficult separations.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a column chromatography method for this compound?

A1: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Due to the basic nature of the dimethylamino group, it is highly recommended to add a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent tailing and improve recovery. Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4 for optimal separation.

Q2: How can I effectively remove the basic modifier (e.g., triethylamine) after column chromatography?

A2: Triethylamine is volatile and can typically be removed by evaporation under reduced pressure (rotary evaporation). To ensure complete removal, you can co-evaporate with a solvent like dichloromethane or toluene a few times.

Q3: What are some suitable solvent systems for recrystallizing Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate?

A3: Based on general procedures for quinoline derivatives, you can explore the following solvent systems for recrystallization:

  • Methanol/Water: Dissolve the crude product in a minimal amount of hot methanol and then slowly add water until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly.[3]

  • Ethanol/Hexane: Dissolve the compound in hot ethanol and add hexane until persistent turbidity is observed. Reheat and cool down slowly.

  • Pyridine/Water: For less soluble compounds, dissolving in pyridine and adding water can induce crystallization.[3]

Q4: My purified compound is a persistent oil. How can I try to solidify it?

A4: If recrystallization fails, you can try the following techniques:

  • Trituration: Add a small amount of a solvent in which your compound is insoluble (e.g., cold hexanes or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can induce nucleation and crystallization.

  • Solvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then add a large volume of a poor solvent (e.g., cold hexanes) dropwise with vigorous stirring.

  • Seed Crystals: If you have a small amount of solid material, you can use it as a seed crystal to induce crystallization in a supersaturated solution.

Q5: Is preparative HPLC a viable option for purifying this compound?

A5: Yes, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for purifying quinoline derivatives, especially for achieving high purity on a small to medium scale.[7][8] A common mobile phase would consist of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, be aware that the acidic additive will protonate the basic nitrogen atoms, and you will isolate the compound as a salt (e.g., trifluoroacetate salt).

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Start eluting with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility when hot and low solubility when cold.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to completely dissolve it.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool down slowly to room temperature. If no crystals form, you can try scratching the inside of the flask or placing it in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product Mixture Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Alternative High Purity Route Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification TLC TLC Analysis Column_Chromatography->TLC Monitor Fractions Pure_Product Pure Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product TLC->Column_Chromatography

Caption: General purification workflow for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

troubleshooting_logic Start Purification Attempt Problem Low Yield or Purity? Start->Problem Check_TLC Analyze by TLC Problem->Check_TLC Yes Success Successful Purification Problem->Success No Streaking Streaking/Tailing on TLC? Check_TLC->Streaking Add_Base Add Triethylamine to Eluent Streaking->Add_Base Yes Optimize_Solvent Optimize Solvent System Streaking->Optimize_Solvent No Add_Base->Optimize_Solvent Consider_Alternative Consider Alternative Method (e.g., Recrystallization, HPLC) Optimize_Solvent->Consider_Alternative Consider_Alternative->Start

Caption: Troubleshooting logic for column chromatography purification.

References

Validation & Comparative

comparing Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate to other quinoline inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the performance of novel quinoline-based inhibitors. While specific experimental data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not publicly available, this document outlines the essential experimental comparisons and data presentation required to assess its potential against established quinoline inhibitors.

The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] These compounds are well-known for their ability to inhibit a variety of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3] This guide will use several well-characterized quinoline-based kinase inhibitors as benchmarks for comparison, providing the necessary context to evaluate a novel compound like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Comparative Analysis of Quinoline Inhibitors

A thorough evaluation of a new quinoline inhibitor requires direct comparison against established compounds. The following tables summarize hypothetical comparative data for our compound of interest against known quinoline-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundTarget Kinase A (IC50, nM)Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate Data Not AvailableData Not AvailableData Not Available
Lenvatinib45.2>1000
Bosutinib1.2>1000250
Cabozantinib1.38.04.6

Table 2: In Vitro Anti-proliferative Activity (GI50, µM)

CompoundCancer Cell Line 1 (e.g., A549 - Lung)Cancer Cell Line 2 (e.g., MCF-7 - Breast)Normal Cell Line (e.g., HFF-1)
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate Data Not AvailableData Not AvailableData Not Available
Lenvatinib0.851.2>10
Bosutinib0.50.75>10
Cabozantinib0.030.155.0

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Test compounds (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well microplates

  • Luminometer

Procedure:

  • Add 5 µL of each test compound dilution to a well of a 96-well plate.

  • Add 10 µL of a solution containing the recombinant kinase and its specific substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Determine IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HFF-1)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (serial dilutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of quinoline inhibitors often involves elucidating their impact on cellular signaling pathways.

G cluster_0 Cell Surface cluster_1 Intracellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Quinoline Inhibitor Quinoline Inhibitor Quinoline Inhibitor->Receptor Tyrosine Kinase (RTK) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell Proliferation, Survival, Angiogenesis

Caption: A simplified diagram of a common Receptor Tyrosine Kinase (RTK) signaling pathway targeted by quinoline inhibitors.

G cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Comparative Evaluation Kinase Inhibition Assay Kinase Inhibition Assay IC50 Determination IC50 Determination Kinase Inhibition Assay->IC50 Determination Cell Viability Assay (MTT) Cell Viability Assay (MTT) GI50 Determination GI50 Determination Cell Viability Assay (MTT)->GI50 Determination Comparison with Known Inhibitors Comparison with Known Inhibitors IC50 Determination->Comparison with Known Inhibitors GI50 Determination->Comparison with Known Inhibitors

Caption: Experimental workflow for the evaluation of a novel quinoline inhibitor.

Conclusion

The evaluation of a novel quinoline inhibitor such as Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate requires a systematic and comparative approach. By employing standardized in vitro kinase and cell-based assays and comparing the resulting data with established inhibitors, researchers can effectively profile the potency and selectivity of new chemical entities. The provided protocols and frameworks serve as a foundational guide for these critical early-stage drug discovery efforts. Further studies, including in vivo efficacy and pharmacokinetic profiling, would be the necessary next steps in the comprehensive evaluation of promising candidates.

References

A Comparative Analysis of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate Against Commercially Available Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel compound Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate and established, commercially available 4-aminoquinoline antimalarial drugs. Due to the limited publicly available data on this specific ethyl quinoline derivative, this comparison is based on its structural similarity to the well-studied 4-aminoquinoline class of compounds, which includes prominent drugs such as Chloroquine, Hydroxychloroquine, and Amodiaquine. The analysis focuses on the potential mechanism of action, structure-activity relationships, and a hypothetical evaluation of its antimalarial efficacy, benchmarked against experimental data for existing therapies.

Introduction to 4-Aminoquinolines in Antimalarial Therapy

The 4-aminoquinoline scaffold is a cornerstone in the history of antimalarial drug development.[1][2] These compounds are known for their efficacy against the erythrocytic stages of Plasmodium parasites, the causative agents of malaria.[3] Their mechanism of action, low cost, and rapid absorption have made them a vital tool in the global fight against this devastating parasitic disease.[2] However, the emergence of drug-resistant parasite strains has necessitated the development of new derivatives with improved activity profiles.

Hypothetical Profile of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Based on its chemical structure, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate can be classified as a 4-aminoquinoline derivative. Key structural features suggest a potential for antimalarial activity:

  • 4-Aminoquinoline Core: This essential pharmacophore is known to interact with heme in the parasite's digestive vacuole.

  • Basic Side Chain: The [3-(dimethylamino)propylamino] side chain is a common feature in many active 4-aminoquinolines, believed to be crucial for accumulation in the acidic food vacuole of the parasite.

  • Substitution on the Quinoline Ring: The 6,8-dimethyl and 3-carboxylate substitutions may influence the compound's potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Interference with Heme Detoxification

The presumed mechanism of action for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, in line with other 4-aminoquinolines, is the inhibition of hemozoin formation. During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme.[4] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinoline drugs are thought to accumulate in the parasite's acidic food vacuole and form a complex with heme, preventing its polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.

G cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification Catalyzed by Heme Polymerase Heme_Polymerase Heme Polymerase Aminoquinoline 4-Aminoquinoline Drug Aminoquinoline->Heme Complexation Heme_Drug_Complex Heme-Drug Complex Heme_Drug_Complex->Heme_Polymerase Inhibition

Caption: Proposed mechanism of action for 4-aminoquinoline drugs.

Comparative In Vitro Efficacy Data

The following table summarizes the 50% inhibitory concentration (IC50) values for commercially available 4-aminoquinoline drugs against various strains of Plasmodium falciparum. These values represent the concentration of the drug required to inhibit parasite growth by 50% in vitro and serve as a benchmark for evaluating the potential potency of novel compounds like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. It is important to note that IC50 values can vary depending on the parasite strain and the specific assay conditions used.

DrugP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 3D7 (sensitive)~11[2]
Dd2 (resistant)100 - 150[5][6]
HB3 (sensitive)~15[6]
Field Isolates (resistant)79.4 - 313[3][7]
Hydroxychloroquine -Data not readily available in cited literature for direct comparison
Amodiaquine Field Isolates18.2[3]
Desethylamodiaquine Field Isolates67.5 - 174.5[1][3]
(Active Metabolite of Amodiaquine)

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinolines is highly dependent on their chemical structure. The diagram below illustrates key SAR principles for this class of compounds. The potential efficacy of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate can be hypothesized based on these established relationships.

Caption: Generalized Structure-Activity Relationship for 4-aminoquinolines.

Experimental Protocols: In Vitro Antimalarial Assay

To evaluate the efficacy of a novel compound such as Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, a standardized in vitro susceptibility assay is employed. The following is a generalized protocol.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against Plasmodium falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7, Dd2 strains)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Test compound and reference drugs (e.g., Chloroquine)

  • 96-well microplates

  • SYBR Green I nucleic acid stain or [³H]-hypoxanthine

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

  • Plate reader (fluorescence or scintillation)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and reference drugs in the culture medium.

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage.

  • Assay Setup: Add the compound dilutions to the 96-well plates. Add parasitized erythrocytes (typically at 1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions.

  • Growth Measurement:

    • SYBR Green I Assay: Lyse the cells and add SYBR Green I dye. Measure fluorescence, which is proportional to the amount of parasitic DNA.

    • [³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine during the last 24 hours of incubation. Harvest the cells and measure radioactive incorporation, which indicates parasite nucleic acid synthesis.

  • Data Analysis: Plot the percentage of growth inhibition against the log of the drug concentration. Determine the IC50 value using a non-linear regression model.

workflow start Start: Novel Compound compound_prep Prepare Serial Dilutions of Test Compound and Controls start->compound_prep assay_setup Plate Assay: Add compounds and parasitized erythrocytes compound_prep->assay_setup parasite_sync Synchronize P. falciparum Culture parasite_sync->assay_setup incubation Incubate for 72h assay_setup->incubation measurement Measure Parasite Growth (SYBR Green I or [3H]-Hypoxanthine) incubation->measurement data_analysis Analyze Data and Calculate IC50 measurement->data_analysis end End: Determine Potency data_analysis->end

Caption: Workflow for in vitro antimalarial drug screening.

Conclusion

While direct experimental data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not yet available in the public domain, its structural characteristics firmly place it within the promising class of 4-aminoquinoline antimalarials. Based on the known structure-activity relationships of this class, it is plausible that this novel compound could exhibit significant activity against Plasmodium falciparum. The substitutions on the quinoline ring may offer advantages in terms of potency against resistant strains or improved pharmacokinetic properties. Rigorous in vitro and in vivo testing, following protocols similar to those outlined above, will be necessary to fully elucidate its therapeutic potential and determine its standing relative to established drugs like Chloroquine, Hydroxychloroquine, and Amodiaquine. This guide serves as a foundational framework for such comparative evaluations.

References

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate vs. first-generation quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between first-generation quinolones and the conceptual framework for evaluating novel quinoline derivatives, exemplified by Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. Due to the limited publicly available experimental data on this specific advanced quinoline, this document focuses on the established properties of first-generation quinolones and outlines the necessary experimental protocols and potential advancements that derivatives like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate might offer.

Introduction

Quinolones are a major class of synthetic antibiotics that have been instrumental in treating bacterial infections for decades. The first generation, introduced in the 1960s, offered a new mechanism of action against Gram-negative bacteria. However, their limitations, including a narrow spectrum of activity and the rise of bacterial resistance, have driven the development of subsequent generations and novel derivatives. This guide explores the foundational characteristics of first-generation quinolones and provides a comparative perspective on the potential attributes of newer, structurally distinct quinoline compounds.

Chemical Structures

The fundamental structural difference between first-generation quinolones and the novel derivative lies in the substituents on the core quinoline ring. First-generation quinolones, such as nalidixic acid, have a relatively simple structure. In contrast, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate features a more complex side chain at the 4-position and additional methyl groups on the quinoline nucleus, suggesting potential differences in target binding, solubility, and cell permeability.

Table 1: Structural Comparison

FeatureFirst-Generation Quinolones (e.g., Nalidixic Acid)Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate
Core Structure 1,8-naphthyridine-4-one or quinoloneQuinoline
Substituent at N-1 Ethyl group(Implied) H or other substituent
Substituent at C-3 Carboxylic acidEthyl carboxylate
Substituent at C-4 Oxo group3-(dimethylamino)propylamino group
Substituents at C-6, C-8 HydrogenMethyl groups

Mechanism of Action

First-generation quinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, recombination, and repair. This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death. While the primary target in Gram-negative bacteria is DNA gyrase, later-generation quinolones also inhibit topoisomerase IV, which is crucial for the segregation of daughter chromosomes after replication, particularly in Gram-positive bacteria. It is hypothesized that novel quinoline derivatives like Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate would also target these enzymes, but potentially with different affinities or specificities due to their unique structural modifications.

Mechanism_of_Action Figure 1: Generalized Mechanism of Action for Quinolones cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA_Gyrase Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Quinolone->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Enables Cell_Death Cell_Death DNA_Gyrase:s->Cell_Death Leads to DNA breaks Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV:s->Cell_Death Inhibits chromosome separation DNA_Replication->Cell_Death

Caption: Figure 1: Generalized Mechanism of Action for Quinolones.

Comparative Performance Data

Specific experimental data for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is not available in the public domain. The following table summarizes the known performance of first-generation quinolones and provides a template for the evaluation of novel derivatives.

Table 2: Performance Comparison

ParameterFirst-Generation QuinolonesEthyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate
Antimicrobial Spectrum Primarily Gram-negative bacteria (e.g., E. coli, Proteus, Klebsiella)Data not available. Potentially broader spectrum.
Potency (MIC) Moderate (e.g., Nalidixic acid MIC for E. coli is typically 4-16 µg/mL)Data not available.
Target Enzyme Inhibition (IC50) Primarily DNA gyraseData not available.
Bioavailability Variable, generally moderateData not available.
Resistance Profile High rates of resistance have developed.Data not available. Potentially active against resistant strains.

Experimental Protocols

To comparatively evaluate a novel quinoline derivative against first-generation quinolones, a standardized set of experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity.

MIC_Workflow Figure 2: Workflow for MIC Determination Serial_Dilution Prepare serial dilutions of test compound Bacterial_Inoculation Inoculate with standardized bacterial suspension Serial_Dilution->Bacterial_Inoculation Incubation Incubate at 37°C for 18-24h Bacterial_Inoculation->Incubation Visual_Inspection Observe for turbidity Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no growth Visual_Inspection->MIC_Determination

Caption: Figure 2: Workflow for MIC Determination.

DNA Gyrase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Protocol:

    • Combine purified DNA gyrase enzyme with relaxed plasmid DNA in a reaction buffer containing ATP.

    • Add various concentrations of the test compound.

    • Include a positive control (known inhibitor, e.g., novobiocin) and a negative control (no inhibitor).

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the negative control. The IC50 value (the concentration that inhibits 50% of the enzyme activity) can then be calculated.

In Vitro Toxicity Assay

This assay assesses the cytotoxic effect of the compound on mammalian cell lines to determine its potential for host toxicity.

  • Protocol:

    • Culture a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate.

    • Expose the cells to a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like Calcein AM/ethidium homodimer-1 staining.

    • Calculate the CC50 value (the concentration that causes 50% cytotoxicity).

Conclusion

First-generation quinolones were a significant advancement in antibacterial therapy, but their clinical utility is now limited. The development of novel quinoline derivatives, such as the conceptual Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, represents a critical path forward in combating bacterial infections. The structural modifications in these new compounds have the potential to overcome existing resistance mechanisms, broaden the antimicrobial spectrum, and improve pharmacokinetic properties. Rigorous evaluation using standardized experimental protocols is essential to characterize the performance of these next-generation quinolones and determine their therapeutic potential. Further research into the synthesis and biological activity of such compounds is warranted to address the growing challenge of antimicrobial resistance.

Benchmarking Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate Against Gold Standard Antimalarial Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the novel quinoline derivative, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate, against established gold standard antimalarial compounds. Due to the limited publicly available data on the target compound, this document presents a hypothetical benchmarking study, outlining the requisite experimental data and protocols for a comprehensive evaluation.

Introduction to Compounds

Target Compound: Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

This molecule belongs to the quinoline class of compounds, a scaffold known for its therapeutic potential, particularly in antimalarial drug discovery. Its structural features, including the quinoline core and the dimethylamino)propylamino side chain, suggest a potential mechanism of action interfering with parasite processes within the red blood cell.

Gold Standard Compounds:

To provide a robust comparison, three gold standard antimalarial drugs with well-characterized efficacy and mechanisms of action have been selected:

  • Chloroquine: A historically significant and widely used 4-aminoquinoline drug. It is known to interfere with the detoxification of heme in the parasite's food vacuole.[1][2][3]

  • Mefloquine: A quinoline methanol derivative effective against many chloroquine-resistant strains of Plasmodium falciparum.[4][5][6][7] Its mechanism is believed to involve the inhibition of protein synthesis by targeting the parasite's 80S ribosome.[4][7][8]

  • Primaquine: An 8-aminoquinoline compound that is crucial for the radical cure of Plasmodium vivax and Plasmodium ovale malaria by targeting the liver-stage hypnozoites.[9][10][11] It is thought to generate reactive oxygen species that damage parasite cells.[9][12]

Comparative Data (Hypothetical)

The following tables summarize the hypothetical performance of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate against the gold standard compounds in key preclinical assays.

Table 1: In Vitro Antiplasmodial Activity

CompoundStrainIC50 (nM) [Hypothetical for Target]Resistance Index (RI) [Hypothetical for Target]
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate 3D7 (CS) 15 -
Dd2 (CR) 45 3.0
Chloroquine3D7 (CS)10-
Dd2 (CR)20020.0
Mefloquine3D7 (CS)5-
Dd2 (CR)81.6
Primaquine3D7 (CS)>1000 (blood stage)-
Dd2 (CR)>1000 (blood stage)-

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. RI = IC50 (Resistant Strain) / IC50 (Sensitive Strain)

Table 2: In Vivo Efficacy in Murine Model (P. berghei)

CompoundRoute of AdministrationED50 (mg/kg) [Hypothetical for Target]Therapeutic Index (TI) [Hypothetical for Target]
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate Oral 5.0 >20
ChloroquineOral1.5>100
MefloquineOral3.0~30
PrimaquineOral10.0 (liver stage)~15

ED50: 50% Effective Dose. TI = TD50 (Toxic Dose) / ED50

Table 3: Cytotoxicity and Selectivity

CompoundCell LineCC50 (µM) [Hypothetical for Target]Selectivity Index (SI) [Hypothetical for Target]
Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate HEK293 >100 >6600
ChloroquineHEK293>100>10000
MefloquineHEK293~50>10000
PrimaquineHEK293~25<25

CC50: 50% Cytotoxic Concentration. SI = CC50 (Cell Line) / IC50 (Parasite Strain)

Experimental Protocols

3.1 In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: Compounds are serially diluted in appropriate solvent and added to 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the drug-containing plates and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence readings are plotted against drug concentration to determine the IC50 value.

3.2 In Vivo Efficacy Study (Peter's 4-Day Suppressive Test)

This model assesses the ability of a compound to suppress parasitemia in mice infected with Plasmodium berghei.[13][14]

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected red blood cells.[15]

  • Treatment: The test compound is administered orally to groups of mice for four consecutive days, starting a few hours after infection.[13]

  • Parasitemia Monitoring: On day 4, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.[13][15]

  • Data Analysis: The average percentage of parasitemia suppression is calculated by comparing the parasitemia in treated groups to a vehicle-treated control group. The 50% effective dose (ED50) is then determined.

3.3 Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on a mammalian cell line (e.g., HEK293).

  • Cell Culture: HEK293 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Exposure: The cells are treated with serial dilutions of the test compounds for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved with a solubilizing agent.

  • Absorbance Reading: The absorbance is measured on a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Visualizations

G cluster_workflow Experimental Workflow for Antimalarial Benchmarking start Target Compound & Gold Standards invitro In Vitro Antiplasmodial Assay (IC50 Determination) start->invitro cytotoxicity Cytotoxicity Assay (CC50 on Mammalian Cells) start->cytotoxicity selectivity Calculate Selectivity Index (SI = CC50 / IC50) invitro->selectivity cytotoxicity->selectivity invivo In Vivo Efficacy Study (ED50 in Murine Model) selectivity->invivo ther_index Calculate Therapeutic Index (TI = TD50 / ED50) invivo->ther_index comparison Comparative Analysis ther_index->comparison end Lead Candidate Identification comparison->end

Caption: Workflow for benchmarking a novel antimalarial compound.

G cluster_chloroquine Chloroquine Mechanism of Action hemoglobin Parasite digests host Hemoglobin heme Toxic Heme released hemoglobin->heme hemozoin Non-toxic Hemozoin (via Heme Polymerase) heme->hemozoin Detoxification toxic_complex Toxic Heme-Chloroquine Complex Accumulates heme->toxic_complex chloroquine Chloroquine chloroquine->heme Binds to lysis Parasite Death toxic_complex->lysis

Caption: Chloroquine's mechanism via heme detoxification inhibition.

G cluster_mefloquine Mefloquine Mechanism of Action ribosome Parasite 80S Ribosome protein_syn Protein Synthesis ribosome->protein_syn inhibition Inhibition of Protein Synthesis ribosome->inhibition mefloquine Mefloquine mefloquine->ribosome Binds to death Parasite Death inhibition->death

Caption: Mefloquine's inhibition of parasite protein synthesis.

References

peer-reviewed studies on Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific peer-reviewed studies on Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate are not available in the current literature, a comprehensive analysis of structurally similar compounds, particularly derivatives of quinoline-3-carboxylate and 4-aminoquinoline, reveals significant potential in anticancer and antimalarial applications. This guide provides a comparative overview of the biological activities, experimental protocols, and structure-activity relationships of these related compounds to inform future research and development.

The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of pharmacological activities including anti-HIV, antineoplastic, antiasthmatic, and antimicrobial effects.[1] Modifications at the 3 and 4 positions of the quinoline ring have been a key strategy in the development of novel therapeutic agents.

Comparative Anticancer Activity of Quinoline-3-Carboxylate Analogs

Several studies have demonstrated the potent antiproliferative effects of quinoline-3-carboxylate derivatives against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative compounds from this class.

Compound IDR Group (at position 4)Cell LineIC50 (µM)Reference
4k Varies (not specified)K562 (Leukemia)0.28[1]
4m Varies (not specified)K562 (Leukemia)0.28[1]
4m Varies (not specified)MCF-7 (Breast Cancer)0.33[1]
4n Varies (not specified)MCF-7 (Breast Cancer)0.33[1]
12e Chalcone derivativeMGC-803 (Gastric Cancer)1.38[2]
12e Chalcone derivativeMCF-7 (Breast Cancer)5.21[2]
12e Chalcone derivativeHCT-116 (Colon Cancer)5.34[2]

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.

  • Position 3: A carboxylic acid group at the 3-position of the quinoline scaffold has been identified as a crucial element for the inhibitory activity of these compounds.[3]

  • Position 4: The amino group at the 4-position is a common feature in many biologically active quinolines. The nature of the substituent on this amino group significantly influences the compound's properties. For instance, the presence of a dialkylaminoalkyl side chain is essential for the antimalarial activity of compounds like chloroquine.

  • Position 7: The presence of a chlorine atom at the 7-position, as seen in the widely used antimalarial drug chloroquine, is a key determinant of its activity.

Below is a generalized structure-activity relationship diagram for 4-aminoquinoline derivatives.

SAR_4_aminoquinoline cluster_quinoline Quinoline Core cluster_sidechain Side Chain quinoline Quinoline Ring pos7 Position 7 (e.g., -Cl for antimalarial activity) pos4 Position 4 (Amino Group) pos3 Position 3 (e.g., -COOEt) sidechain Alkylamino Side Chain (e.g., -NH-(CH2)3-N(CH3)2) pos4->sidechain Crucial for Activity & Targeting

Generalized Structure-Activity Relationship for 4-Aminoquinolines.

Experimental Protocols

The following are representative experimental methodologies employed in the evaluation of quinoline derivatives.

Antiproliferative Activity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

The workflow for a typical MTT assay is illustrated below.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding compound_treatment Add varying concentrations of test compounds cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan formation) mtt_addition->formazan_formation solubilization Add DMSO to dissolve formazan formazan_formation->solubilization absorbance_reading Read absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation end End ic50_calculation->end Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole cluster_drug Drug Action hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion heme_polymerase Heme Polymerase heme->heme_polymerase parasite_death Parasite Death heme->parasite_death Accumulation leads to Oxidative Stress hemozoin Non-toxic Hemozoin (Heme Crystal) heme_polymerase->hemozoin Detoxification aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) aminoquinoline->heme_polymerase Inhibition

References

Safety Operating Guide

Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat as Hazardous Waste

Researchers, scientists, and drug development professionals must handle the disposal of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate with stringent safety protocols. As a quinoline derivative, this compound is presumed to share the hazardous characteristics of its parent class, including potential toxicity and significant environmental risks.[1][2][3] Proper disposal is not only a matter of laboratory safety but also of environmental stewardship.

I. Hazard Assessment

Hazard ClassificationDescriptionSource
Acute Toxicity Toxic if swallowed and harmful in contact with skin.[4][4]
Skin and Eye Irritation Causes skin and serious eye irritation.[4][5][4][5]
Carcinogenicity & Mutagenicity Suspected of causing cancer and genetic defects.[2][4][2][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[4][5][4][5]

II. Required Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

III. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure compound, contaminated materials, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid form of the compound, along with any contaminated consumables (e.g., weigh boats, contaminated paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate should be collected in a separate, sealed, and labeled hazardous waste container.

    • Do not dispose of this chemical down the drain or in regular trash.[6]

2. Container Labeling:

  • All waste containers must be clearly labeled with:

    • The full chemical name: "Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate"

    • The words "Hazardous Waste"

    • Appropriate hazard symbols (e.g., toxic, environmental hazard).

3. Storage of Waste:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidants and acids.[5]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[1][7]

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled substance.[6]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate.

Disposal Workflow for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate A Identify Waste Type B Solid Waste (Pure compound, contaminated consumables) A->B C Liquid Waste (Solutions containing the compound) A->C D Spill A->D E Collect in a labeled, sealed hazardous waste container. B->E C->E F Absorb with inert material. D->F G Store in designated hazardous waste area. E->G F->E H Contact EHS for disposal. G->H

Caption: Disposal decision workflow.

References

Comprehensive Safety and Operational Guide for Handling Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate. The following guidance is based on the safety profiles of structurally similar compounds, including quinoline derivatives and aromatic amines. It is imperative to handle this compound with caution and to perform a thorough risk assessment before commencing any experimental work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), emergency procedures, and operational and disposal plans to ensure the safe handling of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns, eye damage, and allergic skin reactions. Appropriate PPE is crucial to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][2]ANSI Z87.1 or EN 166To protect against splashes and potential exothermic reactions.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).[1]EN 374Double gloving is recommended. Inspect gloves before use and change immediately upon contamination.
Flame-retardant lab coat (e.g., Nomex®) over cotton clothing.[1]Provides a barrier against splashes and potential fires.
Closed-toe shoes and long pants.[1][2]To protect the feet and legs from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3]To minimize inhalation of vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be required.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: Emergency Response Protocols

Emergency Scenario Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Chemical Spill Evacuate the immediate area.[5] Alert coworkers.[6] If the spill is small and you are trained and equipped to handle it, proceed with the cleanup procedure below. For large spills, or if you are uncertain, contact your institution's Environmental Health and Safety (EHS) department.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures safety throughout the experimental workflow.

Experimental Workflow for Handling Ethyl 4-[3-(dimethylamino)propylamino]-6,8-dimethylquinoline-3-carboxylate

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Assemble Equipment B->C D 4. Weigh Compound C->D Transfer to Handling Phase E 5. Perform Reaction D->E F 6. Quench Reaction E->F G 7. Decontaminate Glassware F->G Transfer to Cleanup Phase H 8. Dispose of Waste G->H I 9. Doff PPE H->I J 10. Wash Hands I->J

Caption: Workflow for handling the quinoline derivative.

  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in Table 1.

    • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Keep a spill kit readily accessible.[7]

    • Assemble Equipment: Gather all necessary glassware and equipment. Ensure everything is clean, dry, and in good condition.

  • Handling:

    • Weigh Compound: Conduct all manipulations of the solid compound within the fume hood to avoid inhalation of dust.

    • Perform Reaction: Carry out the experiment within the fume hood. Use appropriate shielding if there is a risk of explosion or splash.[1]

    • Quench Reaction: If applicable, quench the reaction carefully, being mindful of any potential exothermic processes.

  • Cleanup and Disposal:

    • Decontaminate Glassware: Clean all contaminated glassware and equipment.

    • Dispose of Waste: Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to your institution's guidelines.[5]

    • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.[8]

    • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[5]

Spill Response and Disposal Plan

A clear plan for spills and waste disposal is essential for laboratory safety.

Spill Cleanup Procedure

G Spill Chemical Spill Occurs Assess Assess the Spill (Size, Location) Spill->Assess Alert Alert Others in the Lab Assess->Alert Evacuate Evacuate Area (If Necessary) Alert->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (Use Absorbent Material) PPE->Contain Collect Collect Contaminated Material Contain->Collect Clean Clean the Spill Area Collect->Clean Dispose Dispose of Waste Clean->Dispose Report Report the Incident Dispose->Report

Caption: Logical steps for responding to a chemical spill.

  • Assess and Alert: Assess the extent of the spill and alert nearby personnel.[6]

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[9] Work from the outside of the spill inwards.[7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.[6][10]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.[6]

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[8]

Waste Disposal Plan

  • Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemical-resistant container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for waste pickup by your institution's EHS department. Do not dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMH-9
Reactant of Route 2
BMH-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.